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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter chemical building blocks that make or break a lead optimisation campaign. 2-(4-Bromo-3-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter chemical building blocks that make or break a lead optimisation campaign. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is one such critical intermediate. It is not merely a structural fragment; it is a highly engineered pharmacophoric delivery system.

This whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic workflows associated with this compound. By moving beyond basic datasheets, this guide provides researchers with the mechanistic insights and self-validating protocols necessary to deploy this molecule effectively in modern drug discovery.

Structural & Physicochemical Profiling

Understanding the innate properties of a building block is the first step in predicting its behaviour in biological systems and synthetic reactors. The table below summarises the core quantitative data for the target compound.

PropertyValueMechanistic Rationale & Implication
Molecular Weight 259.07 g/mol Highly optimal for fragment-based drug design (FBDD) or as a peripheral moiety in larger inhibitors, strictly adhering to Lipinski’s Rule of 5.
Molecular Formula C₁₀H₈BrFO₂The dual halogenation strategy increases overall lipophilicity while providing orthogonal handles for metabolic resistance and synthetic extension.
pKa (Carboxylic Acid) ~4.65Consistent with standard cyclopropyl acids , the compound is >99% ionised at physiological pH (7.4), dictating poor passive membrane permeability unless masked as an ester or amide.
LogP (Estimated) 3.1Exhibits balanced lipophilicity for target affinity. However, its effective distribution coefficient (LogD) at pH 7.4 will be significantly lower (~0.5) due to carboxylate ionisation.
TPSA 37.3 ŲContributed entirely by the carboxylate group. This low Topological Polar Surface Area is excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration if the charge is neutralised .
Rotatable Bonds 2The cyclopropane ring severely restricts the conformational space between the phenyl ring and the acid, minimising the entropic penalty upon target binding.

Mechanistic Insights: The Logic of the Pharmacophore

In medicinal chemistry, every atom must justify its presence. The architecture of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a masterclass in structural causality.

  • The Cyclopropane Core: Unlike flexible alkyl chains, the cyclopropane ring locks the spatial relationship between the aromatic system and the carboxylic acid. This rigidity lowers the entropic cost of binding to a target protein's active site.

  • The 3-Fluoro Substituent: Fluorination at the 3-position is a well-documented strategy to enhance metabolic stability. It effectively blocks Cytochrome P450-mediated oxidation at that specific aromatic vector and modulates the electron density of the adjacent ring .

  • The 4-Bromo Substituent: Bromine serves a dual purpose. In the final drug candidate, it can act as a heavy atom for halogen bonding with backbone carbonyls in a protein target. During development, it acts as a highly reactive electrophilic handle for palladium-catalysed cross-coupling.

Pharmacophore cluster_0 Structural Motif A Cyclopropane Ring E Conformational Rigidity (Reduced Entropic Penalty) A->E B 3-Fluoro Substituent F Metabolic Stability (CYP450 Blocking) B->F C 4-Bromo Substituent G Synthetic Handle (Cross-Coupling) C->G D Carboxylic Acid H Salt Formation & Target Anchoring D->H

Fig 1: Structure-property relationships of the target cyclopropanecarboxylic acid.

Experimental Workflows & Protocols

To ensure scientific integrity, laboratory protocols must be treated as self-validating systems. A protocol that cannot detect its own failure is a liability. Below are two critical workflows for characterising and derivatising this compound.

Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Causality: Because the pKa of the compound is ~4.65, it exists predominantly as an anion at physiological pH. Measuring LogD provides a much more accurate representation of in vivo partitioning than a standard LogP calculation.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and pH 7.4 Phosphate Buffered Saline (PBS) for 24 hours to ensure mutual saturation. Separate the phases.

  • Analyte & Internal Standard Spiking: To a 2 mL vial, add 500 µL of saturated octanol and 500 µL of saturated PBS. Spike in 10 µM of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid and 10 µM of Hydrocortisone (Internal Standard).

  • Equilibration: Agitate the vials on a plate shaker at 300 rpm for 60 minutes at exactly 25°C.

  • Phase Separation: Centrifuge the emulsion at 3000 x g for 15 minutes to achieve a crisp phase boundary.

  • Quantification: Carefully aliquot 100 µL from both the octanol and aqueous layers. Dilute appropriately and analyse via LC-MS/MS (ESI- mode for the target acid, ESI+ for Hydrocortisone).

  • Self-Validation Check (Critical): Calculate the LogD of the Hydrocortisone internal standard. If the calculated value falls outside the literature consensus of 1.5 ± 0.1, the phase separation was compromised (e.g., micro-emulsions present). Action: Discard the batch and repeat.

Protocol B: Synthetic Derivatisation via Suzuki-Miyaura Cross-Coupling

Causality: The 4-bromo position is primed for Pd-catalysed cross-coupling. However, the free carboxylic acid will consume one equivalent of base and can potentially alter the local coordination environment of the palladium catalyst. We must use an excess of base (3.0 equivalents) to ensure transmetalation proceeds efficiently.

Step-by-Step Methodology:

  • Reagent QC: Prior to setup, analyse the chosen aryl boronic acid via LC-MS to confirm the absence of boroxine anhydrides, which artificially inflate mass and ruin stoichiometry.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 1.0 eq of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, 1.2 eq of the aryl boronic acid, and 3.0 eq of K₂CO₃.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Addition: Under a positive flow of N₂, add 0.05 eq of Pd(dppf)Cl₂. Seal the tube and heat to 90°C for 12 hours.

  • Workup & Self-Validation Check (Critical): Cool to room temperature. Dilute with water and wash with Diethyl Ether (discards organic impurities). Validation Step: Acidify the aqueous layer dropwise with 1M HCl while monitoring with a pH meter. You must reach pH 3. If the solution remains basic, the target biaryl-carboxylate will not partition into the subsequent Ethyl Acetate extraction, resulting in an artificial "zero yield".

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

SuzukiWorkflow Start Start: 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid Step1 Reagent Prep & QC Check Boronic Acid Purity Start->Step1 Step2 Pd-Catalyzed Coupling Pd(dppf)Cl2, K2CO3 (3 eq), 90°C Step1->Step2 Step3 Reaction Quench & Extraction Acidic Workup (pH 3) Step2->Step3 Step4 Purification Reverse-Phase HPLC Step3->Step4 End Purified Biaryl Target Compound Step4->End

Fig 2: Step-by-step synthetic workflow for Suzuki-Miyaura derivatization.

Analytical Characterisation Standards

To verify the integrity of the starting material or its derivatives, the following analytical signatures should be established as baseline expectations:

  • ¹H NMR (400 MHz, DMSO-d₆): The cyclopropane ring protons will present as a complex, tightly coupled multiplet between 1.20 and 2.50 ppm due to the rigid geometry and diastereotopic nature of the CH₂ group. The aromatic protons will appear between 7.00 and 7.80 ppm, exhibiting characteristic splitting from the fluorine atom ( 3JH−F​ and 4JH−F​ ).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Expect a distinct singlet/multiplet around -115 to -120 ppm, which is highly diagnostic for a fluorine atom positioned ortho to a bromine on a phenyl ring.

  • LC-MS (ESI-): Due to the carboxylic acid, negative ion mode is mandatory. The mass spectrum will show pseudo-molecular ions [M-H]⁻ at m/z 257.0 and 259.0. This classic 1:1 isotopic pattern is the definitive signature of a single bromine atom.

Conclusion

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a highly rationalised chemical intermediate. By leveraging its rigid cyclopropane core to reduce entropic penalties, its fluorine atom to block metabolic degradation, and its bromine atom as a versatile synthetic handle, drug development professionals can rapidly access high-quality chemical space. Adhering to the self-validating protocols outlined in this guide ensures that downstream biological data is built upon a foundation of absolute chemical integrity.

References

  • Title: Cyclopropane carboxylic acid | Source: Wikipedia | URL: [Link]

  • Title: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | Source: PubChem | URL: [Link]

  • Title: Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

Exploratory

1H and 13C NMR spectra data for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid Executive Summary This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid. As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document moves beyond a simple data repository to offer an in-depth interpretation grounded in fundamental NMR principles and substituent effect theory. We will dissect the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for both the cis and trans isomers, explaining the causal relationships between the molecule's unique structural features—the strained cyclopropane ring, the electronically complex aromatic system, and the carboxylic acid moiety—and their spectral manifestations. Furthermore, this guide includes a validated, step-by-step experimental protocol for acquiring high-quality NMR data, ensuring researchers can confidently verify their own synthetic products.

Introduction: The Structural Challenge

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a molecule of significant interest due to the unique combination of its constituent parts. The cyclopropane ring introduces conformational rigidity and a specific spatial arrangement of substituents, a feature often exploited in drug design to enhance binding affinity and optimize pharmacokinetic properties.[1] The 4-bromo-3-fluorophenyl group presents a distinct electronic profile, with the halogen substituents modulating properties like lipophilicity and metabolic stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules in solution.[2] However, the interplay between the strained three-membered ring and the substituted aromatic system creates a complex and information-rich spectral landscape. The protons on the cyclopropane ring, for instance, exhibit chemical shifts in a highly shielded (upfield) region and display characteristic geminal and vicinal coupling constants that are highly dependent on their stereochemical relationship (cis or trans).[3][4] Similarly, the aromatic region is complicated by proton-proton and proton-fluorine couplings. A thorough understanding of these spectral features is essential for confirming the correct isomer, assessing purity, and ensuring the integrity of subsequent research and development efforts.

Molecular Structure and Isomeric Considerations

The primary structure consists of a cyclopropane ring substituted with a carboxylic acid and a 4-bromo-3-fluorophenyl group. The presence of two stereocenters (at C1 and C2 of the cyclopropane ring) gives rise to two diastereomers: trans and cis. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance.[5] This guide will focus primarily on the expected spectra for the more common trans isomer while providing comparative notes for the cis isomer.

For clarity in spectral assignment, the following numbering scheme will be used:

Caption: Numbering scheme for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into three distinct regions: the downfield aromatic region, the complex upfield cyclopropyl region, and the far downfield carboxylic acid proton. The analysis assumes a standard NMR solvent like CDCl₃ or DMSO-d₆.

Aromatic Region (δ 7.0–7.8 ppm)

The 4-bromo-3-fluorophenyl group gives rise to a complex ABC spin system. The electron-withdrawing nature of the fluorine and bromine atoms deshields the aromatic protons, shifting them downfield.

  • H2' : This proton is ortho to the fluorine atom and will appear as a doublet of doublets (dd). It will exhibit a large ³J(H,F) coupling (approx. 8-10 Hz) and a smaller ⁴J(H,H) meta-coupling to H6' (approx. 2-3 Hz). Its chemical shift will be significantly influenced by the ortho fluorine.

  • H5' : This proton is ortho to the bromine atom and meta to the fluorine. It will likely appear as a doublet of doublets (dd), showing a ³J(H,H) ortho-coupling to H6' (approx. 8-9 Hz) and a smaller ⁴J(H,F) meta-coupling (approx. 4-6 Hz).

  • H6' : This proton experiences coupling to both H5' (ortho) and H2' (meta). It is expected to be a triplet-like multiplet, more accurately described as a doublet of doublets. The shift will be influenced by its position between the cyclopropyl substituent and the bromine atom.

Cyclopropyl Region (δ 1.2–3.0 ppm)

This region is characteristic of the strained three-membered ring and provides key stereochemical information. The protons on the cyclopropane ring are shielded relative to typical aliphatic protons.[4] They form a complex, coupled spin system.

  • H1 & H2 : These are the methine protons on the ring. In the trans isomer, they have a relatively small vicinal coupling constant (³Jtrans ≈ 2–9 Hz). In the cis isomer, this coupling would be larger (³Jcis ≈ 6–12 Hz).[3] Both H1 and H2 will be deshielded by their respective electron-withdrawing substituents (carboxyl and aryl groups) and will appear as complex multiplets.

  • H3a & H3b : These are the diastereotopic methylene protons. They will exhibit geminal coupling (²J ≈ -4 to -10 Hz, sign is typically negative but only magnitude is observed) and vicinal couplings to both H1 and H2. This results in two separate, complex multiplets, often appearing as doublet of doublets of doublets (ddd).

Carboxylic Acid Proton (δ > 10 ppm)
  • -COOH : This proton will appear as a broad singlet far downfield (typically δ 10-13 ppm). Its signal is often broad due to hydrogen bonding and chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

Summary of Predicted ¹H NMR Data (trans-isomer)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
-COOH> 10.0br s-
H5'~7.6dd³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 5.0
H2'~7.2dd³J(H,F) ≈ 9.0, ⁴J(H,H) ≈ 2.5
H6'~7.0t (app) or dd³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.5
H2~2.6 - 2.9mComplex
H1~1.9 - 2.2mComplex
H3a / H3b~1.4 - 1.8mComplex

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.[6]

Aromatic Region (δ 115–165 ppm)
  • C3' (C-F) : This carbon will show the largest effect from the fluorine substituent, appearing as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz).[7] It will be the most downfield of the aromatic carbons.

  • C4' (C-Br) : The carbon directly attached to bromine will be significantly shielded due to the "heavy atom effect".[8] Its signal may be of lower intensity.

  • C1' : The ipso-carbon attached to the cyclopropyl ring. Its chemical shift will be around 140-145 ppm.

  • C2', C5', C6' : These protonated carbons will appear in the typical aromatic region (115-135 ppm). Their signals will also exhibit smaller two- and three-bond C-F couplings, which can aid in their assignment.

Cyclopropyl & Carboxyl Region (δ 15–40 ppm & >170 ppm)
  • C7 (C=O) : The carboxylic acid carbonyl carbon will be the most downfield signal in the entire spectrum, typically appearing around δ 170-180 ppm.[9]

  • C1 & C2 : The two methine carbons of the cyclopropane ring will be deshielded compared to C3. They are expected in the δ 20–35 ppm range.

  • C3 (-CH₂-) : The methylene carbon is the most shielded carbon in this region, expected to appear around δ 15–20 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Expected C-F Coupling (J, Hz)
C7 (COOH)170 - 180-
C3' (C-F)160 - 164¹J ≈ 245
C1'140 - 145Small (²J or ³J)
C5'130 - 135Small (³J)
C6'125 - 130Small (⁴J)
C4' (C-Br)118 - 122Small (²J)
C2'115 - 120²J ≈ 20-25
C225 - 35-
C120 - 30-
C315 - 20-

Recommended Experimental Protocol for Structural Verification

To ensure unambiguous assignment and structural confirmation, a suite of NMR experiments is recommended. This protocol constitutes a self-validating system for characterization.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in which the compound is fully soluble. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and slow the exchange of the acidic proton.

  • Concentration : Prepare a solution with a concentration of 5-10 mg in 0.6-0.7 mL of solvent.

  • Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if not already present in the solvent.

NMR Data Acquisition

A standard 400 MHz (or higher) spectrometer is recommended.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to include both the aromatic and carboxylic acid protons.

  • ¹³C{¹H} NMR : Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C1', C3', C4').

  • DEPT or APT : Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiment.[10] This is crucial for differentiating between CH, CH₂, and CH₃ groups (and quaternary carbons), which will confirm the assignments for the cyclopropyl carbons.

  • ¹H-¹H COSY : A Correlation Spectroscopy experiment will reveal proton-proton couplings. This will be essential for tracing the connectivity within the aromatic ring (H2'-H6'-H5') and, critically, for linking the complex multiplets in the cyclopropyl region.

  • ¹H-¹³C HSQC : A Heteronuclear Single Quantum Coherence spectrum correlates each proton with the carbon to which it is directly attached.[2] This provides an unambiguous link between the proton and carbon assignments (e.g., confirming which proton signal corresponds to C1, C2, and C3).

  • ¹H-¹³C HMBC : A Heteronuclear Multiple Bond Correlation spectrum shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons and piecing the molecular fragments together (e.g., showing a correlation from H2 to C1', C3, and C6').

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_analysis Final Analysis dissolve Dissolve 5-10 mg in 0.6 mL Solvent (e.g., DMSO-d6) transfer Transfer to NMR Tube dissolve->transfer proton ¹H Spectrum (Basic Structure) transfer->proton carbon ¹³C{¹H} Spectrum (Carbon Skeleton) proton->carbon apt DEPT/APT (Carbon Multiplicity) carbon->apt cosy ¹H-¹H COSY (H-H Correlations) apt->cosy hsqc ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc hmbc ¹H-¹³C HMBC (Long-Range C-H Bonds) hsqc->hmbc assign Assign All Signals hmbc->assign confirm Confirm Structure & Stereochemistry assign->confirm

Caption: Recommended workflow for complete NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid are rich with structural information. A detailed analysis, as predicted in this guide, allows for the unambiguous confirmation of its constitution and stereochemistry. The characteristic upfield shifts and complex coupling patterns of the cyclopropyl protons, combined with the distinct splitting patterns of the substituted aromatic ring, provide a unique spectral fingerprint. By following the recommended multi-dimensional NMR protocol, researchers and drug development professionals can achieve a high level of confidence in the identity and purity of this valuable chemical entity, ensuring the integrity of their scientific endeavors.

References

  • Vertex AI Search Result[5] . trans-2-(4-bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid. This result provides the name and CAS number for the trans isomer, indicating its commonality. (Note: A direct URL is not available from this search result).

  • Graham, J. D., & Rogers, M. T. (1962) . Proton Magnetic Resonance of Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]

  • Closs, G. L. (1962) . The Shielding Effect of the Cyclopropane Ring. Journal of the American Chemical Society. [Link]

  • ResearchGate[3] . PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Provides typical ranges for cis and trans vicinal coupling constants in cyclopropane rings. [Link]

  • Canadian Science Publishing[11] . PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Discusses geminal and vicinal coupling constants in various cyclopropane derivatives. [Link]

  • ACS Publications[4] . 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Explains the characteristic upfield shift of cyclopropane protons due to shielding effects. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (A general textbook reference for fundamental NMR principles).
  • ResearchGate[8] . Influence of fluorine substituents on the NMR properties of phenylboronic acids. Discusses the heavy atom effect of bromine on ¹³C NMR signals. [Link]

  • Wiley Online Library[12] . The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. Provides data on couplings in bromo-fluorobenzene systems. [Link]

  • PubMed[7] . Influence of fluorine substituents on the NMR properties of phenylboronic acids. Details experimental and theoretical spectral data for fluorinated aromatic compounds. [Link]

  • University of Cambridge[2] . NMR Techniques in Organic Chemistry: a quick guide. Provides an overview of 2D NMR techniques like COSY and HSQC. [Link]

  • RSC Publishing[1] . Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Highlights the importance of fluorinated cyclopropanes in research. [Link]

  • Chemistry LibreTexts[9] . Interpreting C-13 NMR Spectra. Provides typical chemical shift ranges for various carbon environments, including carbonyls. [Link]

  • Michigan State University[6] . Carbon-13 NMR Spectroscopy. A resource on the principles of ¹³C NMR. [Link]

  • PMC[10] . A Versatile Broadband Attached Proton Test Experiment for Routine 13C Nuclear Magnetic Resonance Spectroscopy. Details the utility of APT experiments for determining carbon multiplicity. [Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted Crystal Structure and Molecular Geometry of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted crystal structure and molecular geometry of 2-(4-Bromo-3-fluorophenyl)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure and molecular geometry of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the cyclopropane motif in bioactive compounds.[1][2] In the absence of a publicly available crystal structure, this document leverages extensive data from analogous compounds and theoretical studies to build a robust predictive model. We will explore the likely synthetic pathways, conformational preferences of the phenyl and carboxyl groups relative to the cyclopropane ring, and the key intermolecular interactions expected to govern its crystal packing. This guide serves as a foundational resource for researchers working with this and related molecules, offering insights into its structural chemistry and providing a framework for future experimental validation.

Introduction: The Significance of the Phenylcyclopropane Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1] When incorporated into drug candidates, this small, strained ring can offer a range of benefits, including metabolic stability, improved potency, and desirable pharmacokinetic profiles. The phenylcyclopropane moiety, in particular, is a recurring structural motif in a variety of biologically active compounds.[1][2] The specific compound of interest, 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, combines this privileged scaffold with a halogenated phenyl ring, a common strategy in medicinal chemistry to modulate electronic properties and enhance binding interactions. Understanding the three-dimensional structure of this molecule is paramount for rational drug design and for elucidating its potential biological activity.

Synthesis and Crystallization Strategies

While a specific synthetic protocol for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is not detailed in the available literature, its synthesis can be confidently predicted based on established methods for analogous cyclopropane derivatives. A common and effective route involves the cyclopropanation of a substituted cinnamic acid.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the appropriate substituted benzaldehyde, which undergoes a condensation reaction to form the corresponding cinnamic acid. This intermediate is then subjected to a cyclopropanation reaction. One well-established method is the Simmons-Smith reaction or a variation thereof. Alternatively, methods involving diazomethane cycloaddition to the double bond of a chiral dehydroamino acid precursor have been used for stereoselective synthesis.[3] The synthesis of related 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid has been achieved through the derivatization of substituted cinnamic acid followed by a diastereoselective cyclopropanation.[4]

Experimental Protocol: A Generalized Approach to Crystallization

The crystallization of a small molecule like 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is typically achieved through slow evaporation of a saturated solution.

  • Solvent Selection: A screening of various solvents with differing polarities is the initial step. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: The compound is dissolved in a minimal amount of the chosen solvent or solvent system, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration encourages the formation of well-ordered single crystals suitable for X-ray diffraction.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Predicted Molecular Geometry

The molecular geometry of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is dictated by the interplay of the electronic and steric effects of its constituent functional groups. Based on extensive studies of similar phenylcyclopropane derivatives, we can predict the key structural parameters.[5][6][7]

The Cyclopropane Ring

The three-membered ring is inherently strained, leading to C-C-C bond angles of approximately 60°. The C-C bond lengths within the cyclopropane ring are influenced by the nature of the substituents. For cyclopropane rings bearing π-acceptor substituents, such as a phenyl or carboxyl group, an asymmetry in the bond lengths is expected.[7] The bond distal to the substituent tends to be shorter, while the two vicinal bonds are elongated.[7][8]

Conformational Analysis

The relative orientation of the phenyl and carboxylic acid groups with respect to the cyclopropane ring is a critical feature of the molecule's conformation.

  • Phenyl Group Conformation: The phenyl ring is expected to adopt a "bisected" conformation relative to the cyclopropane ring. In this arrangement, the plane of the phenyl ring is nearly perpendicular to the plane of the cyclopropane ring, bisecting the opposing C-C bond of the three-membered ring.[5][6] This conformation allows for maximal electronic conjugation between the π-system of the phenyl ring and the Walsh orbitals of the cyclopropane ring.[7] The dihedral angle between the phenyl and cyclopropane rings in similar structures is typically around 88-89°.[5]

  • Carboxylic Acid Group Conformation: The carboxylic acid group, also a π-acceptor, will also influence the electronic properties and conformation of the cyclopropane ring.[7] The orientation of the carboxyl group is more flexible, but it is likely to adopt a conformation that minimizes steric hindrance with the adjacent phenyl group.

The relationship between the phenyl and carboxylic acid groups can be either cis or trans. The trans isomer is generally more stable due to reduced steric clash.

Predicted Structural Parameters

The following table summarizes the predicted bond lengths and angles based on data from analogous structures.

ParameterPredicted ValueReference Structures
Cyclopropane C-C (vicinal)~1.52 ÅPhenylcyclopropane[5]
Cyclopropane C-C (distal)~1.50 ÅPhenylcyclopropane[5]
C(phenyl)-C(cyclopropyl)~1.47 Å4-cyclopropylacetanilide[6]
C(cyclopropyl)-C(carboxyl)~1.48 Å
Dihedral Angle (Phenyl-Cyclopropyl)~88-90°Phenylcyclopropane[5]

Predicted Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid will be driven by a combination of hydrogen bonding and weaker intermolecular interactions involving the halogen atoms.

Hydrogen Bonding

The primary and strongest intermolecular interaction will be the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids typically form centrosymmetric dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds. This is a very robust and common supramolecular synthon.

Halogen Bonding and Other Interactions

The presence of bromine and fluorine atoms on the phenyl ring introduces the possibility of several other types of intermolecular interactions that will influence the overall crystal packing.

  • Halogen Bonds: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of a carbonyl group or even the π-system of a neighboring phenyl ring.[9][10]

  • C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic and cyclopropyl C-H groups as donors and the fluorine and oxygen atoms as acceptors are also expected to play a significant role in stabilizing the crystal lattice.[11][12]

  • π-π Stacking: The fluorinated phenyl rings may engage in π-π stacking interactions. The electron-withdrawing nature of the fluorine and bromine atoms will influence the quadrupole moment of the aromatic ring and thus the geometry of these interactions.[10]

The interplay of these various interactions will determine the final, three-dimensional arrangement of the molecules in the crystal.

Visualization of Predicted Structures

The following diagrams, generated using the DOT language, illustrate the predicted molecular structure and a potential hydrogen-bonding motif.

Caption: Predicted molecular structure of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

hydrogen_bonding mol1 C(=O)OH 2-(4-Bromo-3-fluorophenyl)cyclopropane mol2 HO(O=)C enaporpylcocyclophenyl)fluoro-3-Bromo-4(-2 mol1:c1->mol2:c1 O-H···O mol2:c1->mol1:c1 O···H-O

Caption: Schematic of the predicted carboxylic acid dimer formation via hydrogen bonding.

Conclusion and Future Directions

This technical guide has provided a detailed, predictive analysis of the crystal structure and molecular geometry of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid based on a thorough review of the literature for analogous compounds. The key predictions are:

  • A "bisected" conformation of the phenyl ring relative to the cyclopropane ring.

  • The formation of centrosymmetric carboxylic acid dimers through robust O-H···O hydrogen bonds as the primary packing motif.

  • A significant role for weaker interactions, including halogen bonds and C-H···F/O contacts, in dictating the overall three-dimensional crystal lattice.

While these predictions are grounded in well-established principles of structural chemistry, they underscore the critical need for experimental validation. The definitive determination of the crystal structure through single-crystal X-ray diffraction is the essential next step. Such an experimental study would not only confirm or refine the predictions made herein but also provide precise metrical parameters that are invaluable for computational modeling and structure-activity relationship studies in the context of drug discovery.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The influence of substituents on the geometry of the cyclopropane ring: III. The molecular and crystal structure of phenylcyclopropane. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Computational investigations of intermolecular interactions between electron-accepting bromo- and iodo-pentafluorobenzene and electron-donating furan and thiophene. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 23, 2026, from [Link]

  • Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide. (2018, March 23). Journal of Chemical Sciences. Retrieved March 23, 2026, from [Link]

  • Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. (2016, June 29). IntechOpen. Retrieved March 23, 2026, from [Link]

  • 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. (2011, February 15). PubMed. Retrieved March 23, 2026, from [Link]

  • trans-2-(4-bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (n.d.). PMC - NIH. Retrieved March 23, 2026, from [Link]

  • Design strategy adopted to design novel 1-phenylcyclopropane Carboxamide Derivatives. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. (2012, April 15). PubMed. Retrieved March 23, 2026, from [Link]

  • CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. (2015, September 8). European Patent Office. Retrieved March 23, 2026, from [Link]

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022, January 4). Crystal Growth & Design - ACS Publications. Retrieved March 23, 2026, from [Link]

  • X-ray Crystallography-Guided Design and Synthesis of Cyclopentyl Heteroaryl Carboxylic Acid based Inhibitors of the SARS-CoV-2 Nsp3 Macrodomain (Mac1). (2026, February 1). ChemRxiv. Retrieved March 23, 2026, from [Link]

  • A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2000, December 15). Tetrahedron. Retrieved March 23, 2026, from [Link]

  • WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. (n.d.). Google Patents.
  • (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • bromocyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved March 23, 2026, from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease. Retrieved March 23, 2026, from [Link]

  • X‐ray crystal structure of cyclopropane 4a. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]

  • 2-(4-broMo-2-fluorophenyl)cyclopropanecarboxylic acid — Chemical Substance Information. (n.d.). Chemical Safety. Retrieved March 23, 2026, from [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of trans-2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

Executive Summary Halogenated phenylcyclopropanecarboxylic acids are privileged scaffolds in modern drug discovery. Derivatives containing the 4-bromo-3-fluorophenyl moiety are critical intermediates in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated phenylcyclopropanecarboxylic acids are privileged scaffolds in modern drug discovery. Derivatives containing the 4-bromo-3-fluorophenyl moiety are critical intermediates in the development of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, β -amyloid modulators, and lysine-specific demethylase 1 (LSD1) inhibitors 1. The trans stereochemistry of the cyclopropane ring is often strictly required to achieve the precise spatial trajectory necessary for target protein binding.

This whitepaper provides an in-depth mechanistic guide and validated experimental protocols for the synthesis of trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid. By leveraging a Rhodium(II)-catalyzed diazoacetate cyclopropanation pathway, chemists can achieve high diastereoselectivity, scalable yields, and robust impurity control.

Retrosynthetic Analysis & Pathway Selection

When constructing trans-arylcyclopropanes, two primary pathways are typically evaluated: the Corey-Chaykovsky reaction (using sulfur ylides) 2 and Transition-Metal Catalyzed Diazo Cyclopropanation .

While the Corey-Chaykovsky reaction of an α,β -unsaturated ester yields exclusively trans products via a stepwise betaine intermediate, it often suffers from sluggish kinetics and poor yields when applied to highly electron-deficient cinnamates. Conversely, the Rhodium(II)-catalyzed cyclopropanation of styrenes with ethyl diazoacetate (EDA) proceeds rapidly under mild conditions, offering superior turnover numbers (TON) and excellent trans diastereoselectivity.

Retrosynthesis Target trans-2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid Ester Ethyl trans-2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylate Target->Ester Saponification (LiOH) Styrene 4-Bromo-3-fluorostyrene + Ethyl Diazoacetate Ester->Styrene Rh2(OAc)4 Cyclopropanation Aldehyde 4-Bromo-3-fluorobenzaldehyde Styrene->Aldehyde Wittig Olefination

Retrosynthetic analysis of the target cyclopropanecarboxylic acid.

Mechanistic Deep-Dive: Rhodium(II)-Catalyzed Cyclopropanation

The core of this synthesis relies on the decomposition of ethyl diazoacetate by dirhodium tetraacetate, Rh2​(OAc)4​ .

The Catalytic Cycle and Causality of Selectivity

The reaction is initiated by the axial coordination of EDA to the electrophilic Rh(II) center, followed by the rapid extrusion of nitrogen gas to generate a highly reactive, electrophilic rhodium carbenoid ( [Rh]=CHCO2​Et ).

The subsequent carbon-carbon bond formation with 4-bromo-3-fluorostyrene occurs via a concerted, yet highly asynchronous, [2+1] cycloaddition 3. Kinetic isotope effect (KIE) studies demonstrate that bond formation at the terminal olefinic carbon is significantly more advanced in the transition state than at the internal carbon.

Why is the trans isomer favored? Diastereoselectivity is dictated by the trajectory of the alkene approach. The styrene approaches the metal carbenoid "end-on". To minimize severe steric repulsion between the bulky 4-bromo-3-fluorophenyl ring of the styrene, the ester moiety of the carbenoid, and the bridging acetate ligands of the catalyst, the system strongly favors a transition state where the aryl ring and the ester group are positioned anti to one another. This directly translates to the trans configuration in the final cyclopropane 4.

RhMechanism RhCat Rh2(OAc)4 Catalyst Coord Diazoacetate Coordination [Rh]-CH(N2)CO2Et RhCat->Coord + EDA Carbenoid Rhodium Carbenoid [Rh]=CHCO2Et Coord->Carbenoid - N2 (Gas) TS Asynchronous[2+1] Cycloaddition (End-on Approach) Carbenoid->TS + Styrene Product trans-Cyclopropane Product TS->Product Ring Closure Product->RhCat Catalyst Regeneration

Catalytic cycle of Rh2(OAc)4-mediated diazoacetate cyclopropanation.
Quantitative Data: Catalyst Comparison

Selecting the optimal catalyst is a balance of cost, yield, and diastereomeric ratio (d.r.). While Copper(I) salts are cheaper, they provide inferior trans selectivity compared to Rhodium(II) paddlewheel complexes.

Catalyst SystemTypical Yield (%)trans:cis RatioMechanistic Notes / Causality
Rh2​(OAc)4​ 85 – 92%~ 85:15Standard unstabilized carbenoid; highly reliable and scalable.
Cu(OTf)2​ 70 – 80%~ 70:30Later transition state; lower steric differentiation leads to poorer d.r.
Ru(TPP)(CO) 80 – 88%> 95:5Extreme steric bulk from porphyrin ligand enforces strict trans approach.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure scientific integrity and safety.

Step 1: Wittig Olefination to 4-Bromo-3-fluorostyrene

Causality of Choice: The Wittig reaction is chosen over dehydration of a secondary alcohol because it completely avoids the risk of forming isomeric alkene byproducts or polymerization under acidic conditions.

  • Setup: To an oven-dried 500 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv, 42.8 mmol) and anhydrous THF (150 mL).

  • Deprotonation: Cool the suspension to 0 °C. Slowly add potassium tert-butoxide (1.25 equiv, 44.6 mmol) in portions. Stir for 30 minutes until a bright yellow ylide solution forms.

  • Addition: Dissolve 4-bromo-3-fluorobenzaldehyde (1.0 equiv, 35.7 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the ylide at 0 °C over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (100 mL). Extract with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (100% Hexanes).

  • Validation Checkpoint: 1H NMR should show characteristic terminal alkene protons at δ 5.30 (d, J=11.0 Hz) and δ 5.75 (d, J=17.5 Hz).

Step 2: Rhodium-Catalyzed Cyclopropanation

Causality of Choice (Syringe Pump): EDA decomposes rapidly. If the bulk concentration of EDA is too high, the rhodium carbenoid will react with another EDA molecule to form diethyl maleate/fumarate (dimerization). Slow addition ensures the steady-state concentration of EDA remains near zero, kinetically driving the reaction toward the styrene.

  • Setup: In a 250 mL two-neck flask equipped with a reflux condenser, dissolve 4-bromo-3-fluorostyrene (1.0 equiv, 25.0 mmol) and Rh2​(OAc)4​ (1.0 mol%, 0.25 mmol) in anhydrous dichloromethane (DCM, 80 mL).

  • EDA Addition: Dissolve ethyl diazoacetate (1.5 equiv, 37.5 mmol, Caution: Toxic and potentially explosive in neat form) in DCM (20 mL). Load into a syringe pump.

  • Reaction: Add the EDA solution dropwise to the stirring styrene/catalyst mixture at room temperature over a period of 6 hours. Nitrogen gas evolution will be visible.

  • Completion: Stir for an additional 2 hours after addition is complete.

  • Purification: Concentrate the crude mixture in vacuo. Purify by flash column chromatography (Hexanes:Ethyl Acetate 95:5). The trans isomer elutes slightly faster than the cis isomer.

  • Validation Checkpoint (Self-Validating System): Diastereoselectivity must be confirmed prior to saponification. In the 1H NMR spectrum, the cyclopropyl protons of the trans isomer exhibit a coupling constant of J≈4.0−5.5 Hz, whereas the cis isomer exhibits J≈8.0−9.5 Hz.

Step 3: Saponification to the Free Acid
  • Setup: Dissolve the purified ethyl trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate (1.0 equiv, 15.0 mmol) in a mixture of THF:MeOH:H 2​ O (2:1:1, 60 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv, 45.0 mmol). Stir vigorously at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with water (30 mL) and wash with diethyl ether (20 mL) to remove unreacted ester.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl. A white precipitate will form.

  • Isolation: Extract the acidic aqueous layer with ethyl acetate ( 3×50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate to afford the pure trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

  • Validation Checkpoint: LC-MS will show the [M−H]− ion at m/z 257.0 / 259.0 (characteristic 1:1 bromine isotope pattern).

References

  • Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations Journal of the American Chemical Society - ACS Publications URL: 3

  • Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group Journal of the American Chemical Society - ACS Publications URL: 4

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Organic Process Research & Development - ACS Publications URL: 2

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the thermal properties of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal properties of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not publicly available, this document serves as a comprehensive framework for its characterization. It outlines the theoretical principles governing its thermal stability and melting point, provides detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and offers insights into the interpretation of the resulting data. By synthesizing established methodologies with an analysis of structurally related compounds, this guide equips researchers with the necessary tools and intellectual framework to expertly assess the thermal characteristics of this and similar halogenated cyclopropane derivatives.

Introduction: The Significance of Thermal Characterization

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid belongs to a class of compounds featuring a strained cyclopropane ring coupled with a substituted aromatic system. The unique stereoelectronic properties of the cyclopropane motif are widely utilized in medicinal chemistry to create rigid scaffolds that can precisely orient pharmacophoric elements.[1][2] The inclusion of bromine and fluorine atoms further modulates the molecule's lipophilicity, metabolic stability, and binding interactions.

For any compound intended for pharmaceutical development or advanced material applications, a thorough understanding of its thermal properties is non-negotiable. The melting point and thermal stability dictate critical parameters such as:

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. Thermal analysis is a primary tool for identifying and characterizing these forms.

  • Formulation and Processing: Knowledge of decomposition temperatures is essential for safely handling the compound during manufacturing processes like milling, drying, and melt extrusion.[3]

  • Storage and Shelf-Life: The thermal stability profile informs the required storage conditions to prevent degradation over time, ensuring the efficacy and safety of the final product.

  • Purity Assessment: The sharpness of a melting point peak can be an indicator of sample purity.

This guide provides the scientific rationale and actionable protocols to determine these vital characteristics for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

Theoretical Foundations of Thermal Behavior

The melting point and thermal stability of a crystalline organic molecule are governed by a combination of intramolecular and intermolecular forces.

  • Melting Point (Tfus): Melting is a phase transition from a highly ordered solid lattice to a disordered liquid state. The energy required for this transition (enthalpy of fusion, ΔHfus) is primarily used to overcome intermolecular forces. For the title compound, these include:

    • Hydrogen Bonding: The carboxylic acid moiety allows for strong hydrogen bonding, often forming dimers in the solid state. This is a major contributor to a higher melting point.

    • Dipole-Dipole Interactions: The polar C-F and C-Br bonds, as well as the carbonyl group, create significant molecular dipoles, leading to electrostatic attractions.

    • Van der Waals Forces: These dispersion forces increase with molecular surface area and polarizability (enhanced by the bromine atom).

    • Crystal Packing: The efficiency with which molecules pack into a crystal lattice significantly impacts the melting point. Symmetrical molecules often pack more efficiently, leading to higher melting points. The kinked structure of the cyclopropane ring and the substitution pattern on the phenyl ring will influence this packing.

  • Thermal Stability: This refers to the temperature at which the molecule begins to undergo irreversible chemical decomposition. For a carboxylic acid, the most likely initial decomposition pathway is decarboxylation (loss of CO2). The strength of the covalent bonds within the molecule dictates this stability. The C-C bonds of the strained cyclopropane ring and the C-Br bond are potential points of initial thermal degradation.

Experimental Determination of Thermal Properties

The primary techniques for evaluating the melting point and thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique provides precise data on the melting point (Tfus), the energy required to melt the sample (ΔHfus), and other phase transitions like glass transitions (Tg) or polymorphic transformations.[5]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The extrapolated onset temperature for indium should be within 156.6 ± 0.5 °C and the enthalpy of fusion should be 28.6 ± 2.9 J/g.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid sample into a Tzero aluminum pan.[7] It is critical to use a microbalance for accuracy.

  • Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents mass loss from sublimation prior to melting.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.[6]

    • Equilibrate the cell at a starting temperature of 25 °C.

  • Thermal Program:

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.[6]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the Extrapolated Onset Temperature , which is conventionally taken as the melting point (Tfus).

    • Integrate the area of the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

dsc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium Standard) Weigh 2. Sample Preparation (2-5 mg) Calibrate->Weigh Seal 3. Hermetic Sealing Weigh->Seal Setup 4. Instrument Setup (N2 Purge: 50 mL/min) Seal->Setup Ramp 5. Thermal Program (10 °C/min Ramp) Setup->Ramp Plot 6. Plot Heat Flow vs. Temp Ramp->Plot Analyze 7. Determine Tfus & ΔHfus Plot->Analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time.[8] It is the definitive method for determining the temperature at which a material begins to decompose.

  • Instrument Setup: Use a calibrated TGA instrument. Ensure the balance is tared.

  • Sample Preparation: Place 5-10 mg of the 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid sample into a ceramic or platinum TGA pan.

  • Instrument Program:

    • Load the sample onto the balance.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

    • Equilibrate at 25 °C.

  • Thermal Program:

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the fastest mass loss.[9]

    • Determine the Onset Temperature of Decomposition (Td) , often calculated using the tangent method at the point of initial significant mass loss.

tga_workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Weigh_TGA 1. Sample Preparation (5-10 mg in TGA pan) Load 2. Load Sample & Tare Weigh_TGA->Load Setup_TGA 3. Set Inert Atmosphere (N2 Purge) Load->Setup_TGA Ramp_TGA 4. Thermal Program (10 °C/min Ramp) Setup_TGA->Ramp_TGA Plot_TGA 5. Plot Mass % vs. Temp Ramp_TGA->Plot_TGA DTG 6. Calculate 1st Derivative (DTG) Plot_TGA->DTG Analyze_TGA 7. Determine Onset Td DTG->Analyze_TGA

Caption: Workflow for Thermal Stability Assessment using TGA.

Anticipated Results and Data Interpretation

The data obtained from DSC and TGA analyses provide a quantitative profile of the compound's thermal behavior.

Hypothetical Data Summary
ParameterSymbolTechniqueExpected Value RangeInterpretation
Melting PointTfusDSC120 - 180 °CTemperature of solid-to-liquid phase transition.
Enthalpy of FusionΔHfusDSC20 - 40 kJ/molEnergy required to melt the solid; reflects lattice strength.
Onset of DecompositionTdTGA> 180 °CTemperature at which significant mass loss begins.
Mass Loss at 250 °CTGA< 5%Indicates stability at temperatures relevant for processing.

Note: The expected value ranges are estimations based on similar structures. For instance, the parent cyclopropanecarboxylic acid has a much lower melting point (18.5 °C), but the addition of the bulky, halogenated phenyl group is expected to increase it significantly due to enhanced intermolecular forces and molecular weight.[10]

Interpreting the DSC Thermogram: A sharp, single endothermic peak is indicative of a pure crystalline substance melting. The presence of multiple peaks or broad peaks could suggest the presence of impurities, a mixture of polymorphs, or that decomposition is occurring concurrently with melting.

Interpreting the TGA Thermogram: The TGA curve will likely show a stable baseline until the onset of decomposition.[9] The first major mass loss for a carboxylic acid is often associated with decarboxylation.[11] The temperature at which this process begins (Td) is a critical measure of the compound's thermal stability. A higher Td indicates greater stability.[12]

Conclusion and Best Practices

This guide establishes a robust framework for the definitive thermal characterization of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid. While lacking pre-existing data for this specific molecule, the detailed DSC and TGA protocols provided herein represent the gold standard for obtaining reliable melting point and thermal stability data.

For the practicing scientist, adherence to the following is paramount:

  • Purity is Key: Ensure the sample is of high purity, as impurities can depress and broaden the melting range and lower the decomposition temperature.

  • Calibration is Mandatory: Regular instrument calibration with certified standards is essential for data accuracy and reproducibility.[6]

  • Inert Atmosphere: Performing both DSC and TGA under an inert nitrogen atmosphere is crucial to prevent oxidative degradation, which can complicate the interpretation of thermal events.[13]

By following these protocols and principles, researchers can generate the high-quality, trustworthy data required for informed decision-making in drug development, process chemistry, and materials science.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

  • TFT, C., & Mak, C. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. [Link]

  • Tedesco, N., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Polymers. [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2021). Springer Nature Experiments. [Link]

  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. [Link]

  • Thermal stability analysis (A) TGA thermograms (top) and derivative... (n.d.). ResearchGate. Retrieved from [Link]

  • Lorbida, O., & Hawe, A. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

  • Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2023). MDPI. [Link]

  • Chemical Properties of Cyclobutanecarboxylic acid, 2-bromo-4-fluorophenyl ester. (n.d.). Cheméo. [Link]

  • bromocyclopropane. (n.d.). Organic Syntheses Procedure. [Link]

  • Gouverneur, V., et al. (2017). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. [Link]

  • Sperry, J. B., et al. (2018). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Organic Process Research & Development. [Link]

  • Cyclopropane carboxylic acid derivatives. (1972).
  • Moody, C. J., & Scott, K. A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. [https://www.b CHD-journal.com/index.php/BCHD/article/view/260]([Link] CHD-journal.com/index.php/BCHD/article/view/260)

  • Wikipedia. (2024). Cyclopropane carboxylic acid. [Link]

  • Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure... (n.d.). ResearchGate. Retrieved from [Link]

  • Sterk, D., & Zupancic, B. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Adegoke, O., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules. [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Structural Rationale In contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In contemporary drug discovery, the strategic design of small-molecule libraries relies heavily on building blocks that offer both structural pre-organization and handles for late-stage diversification. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a highly versatile, trifunctional scaffold that perfectly encapsulates these requirements.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable vector for target engagement. Its utility is driven by three distinct structural motifs, each serving a specific pharmacological and synthetic purpose:

  • The Cyclopropane Core (Conformational Restriction): The strained three-membered ring introduces inherent three-dimensionality and significant bond angle distortion. This rigidity vectors the aromatic ring and the carboxylic acid into a predictable 3D space, reducing the entropic penalty upon target binding[1]. Furthermore, the enhanced s -character of the C-H bonds in cyclopropanes drastically improves metabolic stability by resisting cytochrome P450-mediated α -oxidation compared to flexible alkyl chains[2].

  • The 3-Fluoro Substituent (Physicochemical Modulation): The highly electronegative fluorine atom alters the local electron distribution. Pharmacologically, it modulates the pKa of adjacent functional groups, lowers basicity to improve membrane permeation, and blocks oxidative metabolism at the 3-position[3]. Synthetically, the inductive electron-withdrawing effect of the ortho-fluorine activates the adjacent C-Br bond toward oxidative addition by transition metals.

  • The 4-Bromo Handle (Late-Stage Diversification): The aryl bromide serves as a robust, programmable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse analog libraries from a single advanced intermediate[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidates.

Table 1: Calculated Physicochemical Properties of the Building Block

PropertyValueMedicinal Chemistry Implication
Molecular Weight 259.07 g/mol Highly atom-efficient; leaves ample "molecular weight budget" (<500 Da) for further elaboration.
cLogP ~2.8Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent for blood-brain barrier (BBB) penetration if the acid is converted to a non-polar amide.
pKa (Carboxylic Acid) ~4.5Exists primarily as an anion at physiological pH (7.4), necessitating masking (e.g., amidation) for intracellular targets.
Rotatable Bonds 2Low conformational flexibility minimizes entropic binding penalties.

Mechanistic Visualizations

To illustrate the dual utility of this building block—both in its pharmacological rationale and its synthetic workflow—the following logical diagrams map out its application.

Pharmacological Rationale Pathway

Pathway Ligand Fluorinated Cyclopropyl Scaffold Receptor Target Protein (e.g., GPCR/Kinase) Ligand->Receptor High Affinity Vectoring Metabolism CYP450 Enzymes (Liver Microsomes) Ligand->Metabolism Blocked by F/Cyclopropane Efficacy Enhanced Binding (Entropic Advantage) Receptor->Efficacy Stability Metabolic Stability (Steric/Electronic Shielding) Metabolism->Stability

Caption: Pharmacological rationale demonstrating how the scaffold's structural features enhance efficacy and stability.

Divergent Synthetic Workflow

G A 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid B Amide Coupling (HATU, DIPEA) A->B Amine Addition C Intermediate Amide (C-Br Intact) B->C D Suzuki-Miyaura Cross-Coupling C->D Boronic Acid Pd Catalyst E Diversified Target Library D->E

Caption: Divergent synthetic workflow utilizing the cyclopropane building block for late-stage functionalization.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems . They include the mechanistic causality behind reagent selection and In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Vectorize the cyclopropane core by coupling the carboxylic acid with a primary or secondary amine.

Causality & Rationale: The cyclopropane ring introduces significant steric hindrance at the α -carbon. Standard carbodiimides (like EDC or DCC) often result in sluggish kinetics and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it rapidly forms a highly reactive HOAt ester, overcoming the steric bulk. DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add the desired amine (1.1 eq, 1.1 mmol) dropwise.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: Complete consumption of the starting material (m/z 257/259 [M-H]-) and appearance of the product mass indicates success.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL) to remove DMF and HOAt byproducts.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the aryl bromide intermediate via palladium-catalyzed C-C bond formation.

Causality & Rationale: For sterically hindered or electronically modulated aryl bromides, the choice of ligand is paramount. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the rate-limiting reductive elimination step[5]. A solvent system of 1,4-Dioxane/Water (4:1) is critical: Dioxane solubilizes the organic fragments, while water is strictly required to dissolve the K2​CO3​ base and hydroxylate the boronic acid into the reactive, electron-rich boronate complex necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave vial, add the intermediate amide from Protocol A (1.0 eq, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol), and K2​CO3​ (3.0 eq, 1.5 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (4 mL) and deionized Water (1 mL). Seal the vial with a septum cap. Sparge the biphasic mixture with Argon gas for exactly 10 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%), and immediately reseal and flush with Argon.

  • Reaction: Heat the vial in an oil bath at 90°C for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (UV active). Self-Validation: A highly fluorescent new spot (due to the extended conjugation of the newly formed biaryl system) confirms successful coupling.

  • Scavenging & Purification: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. To remove residual soluble palladium, stir the filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) for 1 hour before final concentration and chromatographic purification.

References

  • Li, D. "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade." European Journal of Medicinal Chemistry, 2025.[Link]

  • Purser, S. et al. "The Many Roles for Fluorine in Medicinal Chemistry." Chemical Society Reviews / ACS Publications, 2008.[Link]

  • "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." MDPI, 2015.[Link]

  • "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling." PubMed, 2025.[Link]

  • "Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes." PMC, 2022.[Link]

Sources

Application

Suzuki-Miyaura cross-coupling protocols for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Introduction: Synthesizing Complex Scaffolds for Modern Drug Discovery The Suzuki-Miyaura cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

Introduction: Synthesizing Complex Scaffolds for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds under generally mild conditions with broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the pharmaceutical sector for the construction of complex molecular architectures.[3][4]

This guide focuses on the specific application of the Suzuki-Miyaura coupling to a challenging and medicinally relevant substrate: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid . This molecule incorporates three key structural motifs of high interest in drug development:

  • A Fluorinated Aromatic Ring: The inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

  • A Cyclopropyl Group: This strained, three-membered ring acts as a "bioisostere" for phenyl groups or double bonds, offering a unique conformational rigidity that can enhance potency and selectivity.[5][6]

  • A Carboxylic Acid: A common functional group in drug candidates, providing a handle for salt formation and interaction with biological targets.

The coupling of this substrate presents a unique set of challenges. The aryl bromide is activated towards oxidative addition by the electron-withdrawing fluorine atom, yet the ortho-fluoro and adjacent cyclopropyl moieties can introduce steric hindrance.[7][8][9] Furthermore, the presence of the carboxylic acid necessitates careful selection of the base to prevent unwanted acid-base chemistry that could impede the catalytic cycle. This document provides a detailed exploration of the reaction mechanism, key experimental considerations, and robust protocols to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) intermediate.[9]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[3][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-B(OR)₂ + Base Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetal->Product Forms ArBr 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid (Ar-Br) ArBr->OxAdd Boronic Organoboron Reagent (R-B(OR)₂) Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for a Challenging Substrate

Optimizing the Suzuki-Miyaura coupling of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid requires careful consideration of each reaction component.

Catalyst & Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings often benefit from more sophisticated systems.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts like Pd(dppf)Cl₂.[1][13] These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: For substrates that may be sterically demanding or electronically deactivated, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. The "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be exceptionally effective in these scenarios.[7][8][14][15]

Base Selection

The presence of a carboxylic acid on the substrate makes base selection critical. The chosen base must be strong enough to facilitate the formation of the reactive boronate species for transmetalation, but not so strong that it causes undesirable side reactions or complete deprotonation of all acidic protons, which might lead to solubility issues.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) is an excellent choice for substrates sensitive to harsh bases.[16] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The latter is more soluble in organic solvents and can accelerate reactions but is also more expensive.

  • Fluoride Sources: Bases like cesium fluoride (CsF) can be particularly effective, especially in minimizing protodeboronation of the boronic acid partner.[17]

Solvent System

The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and its polarity can influence the reaction rate.

  • Common Solvents: Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are frequently used.[3][18]

  • Aqueous Conditions: Often, a mixture of an organic solvent with water is employed. The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[19][20] However, for sensitive boronic acids prone to decomposition (protodeboronation), strictly anhydrous conditions may be preferable.[16][21]

Boron Reagent Stability

While boronic acids are the most common coupling partners, they can be prone to degradation via protodeboronation or formation of inactive trimeric boroxines.[20][21] For valuable or sensitive coupling partners, more stable alternatives should be considered:

  • Boronate Esters: Pinacol esters (Bpin) and MIDA esters are significantly more stable to air and moisture and can be purified by chromatography.[16][19]

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can minimize side reactions.[15]

Experimental Workflow and Protocols

Standard Schlenk techniques and an inert atmosphere (Argon or Nitrogen) are essential for successful and reproducible Suzuki-Miyaura couplings, as the active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[21][22]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-dry glassware B 2. Add solid reagents (Aryl bromide, Boronic acid, Base, Catalyst, Ligand) A->B C 3. Seal vessel & establish inert atmosphere (3x vacuum/backfill) B->C D 4. Add degassed solvent(s) via syringe C->D E 5. Heat to desired temperature with vigorous stirring D->E F 6. Monitor reaction progress (TLC, LC-MS, GC-MS) E->F G 7. Cool to RT & quench (e.g., with water or NH₄Cl(aq)) F->G H 8. Perform aqueous workup (Extraction, wash, dry) G->H I 9. Concentrate under reduced pressure H->I J 10. Purify crude product (Column chromatography) I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Robust Conditions using a Buchwald Ligand (SPhos)

This protocol is recommended for achieving high yields with a broad range of aryl, heteroaryl, and vinyl boronic acids or their derivatives.

Reagents & Equipment:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Standard inert atmosphere setup (Schlenk line or glovebox)

  • Syringes and needles

Procedure:

  • To the oven-dried Schlenk flask, add 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[22]

  • Using a syringe, add the anhydrous 1,4-dioxane, followed by the degassed water.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature and quench by adding water.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Classical Conditions using Pd(dppf)Cl₂

This protocol uses a common, air-stable precatalyst suitable for many standard couplings.

Reagents & Equipment:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Toluene and degassed water (e.g., 4:1 v/v)

  • Oven-dried Schlenk flask with a reflux condenser

  • Standard inert atmosphere setup

Procedure:

  • To the oven-dried Schlenk flask equipped with a reflux condenser, add 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, the boronic acid, and Pd(dppf)Cl₂.

  • Seal the system, and evacuate and backfill with argon or nitrogen three times.

  • Add the toluene via syringe.

  • In a separate flask, prepare a solution of K₂CO₃ in water and degas it by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the degassed aqueous base solution to the reaction flask via syringe.

  • Heat the biphasic mixture to 85-90 °C with vigorous stirring.[13]

  • Monitor the reaction by TLC or LC-MS (typically 6-18 hours).

  • Upon completion, cool to room temperature. Follow the workup and purification steps outlined in Protocol 1 (steps 7-9).

Data Summary & Troubleshooting

ParameterProtocol 1 (Buchwald)Protocol 2 (Classical)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ (3-5 mol%)Both are effective Pd(II) precatalysts. Buchwald systems often allow for lower catalyst loadings.
Ligand SPhos (4 mol%)dppf (in precatalyst)SPhos is a bulky, electron-rich monophosphine ligand, often superior for challenging couplings.[14][15]
Base K₃PO₄ (3 equiv)K₂CO₃ (2.5 equiv)K₃PO₄ is a stronger base than K₂CO₃ and is often more effective with hindered substrates and less nucleophilic boronic acids.[16]
Solvent 1,4-Dioxane / WaterToluene / WaterBoth are common solvent systems. Dioxane can sometimes offer better solubility for polar substrates.
Temperature 80 - 100 °C85 - 90 °CElevated temperatures are typically required to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[21] 2. Insufficiently active catalyst/ligand system. 3. Low reaction temperature. 4. Poor quality of boronic acid.1. Ensure rigorous degassing of solvents and use proper inert atmosphere techniques.[19][22] 2. Switch to a more active ligand system (e.g., from Protocol 2 to Protocol 1). Try a different Buchwald ligand or an NHC-based catalyst.[7][8] 3. Increase the temperature in 10 °C increments. 4. Use a fresh batch of boronic acid or switch to a more stable pinacol ester or trifluoroborate salt.[16][19][21]
Protodeboronation 1. Degradation of the boronic acid partner. This is common with electron-rich or heteroaryl boronic acids.[20] 2. Excess water or protic sources in the reaction.1. Switch to a milder base like CsF or K₂CO₃.[17] 2. Use a more stable boronate ester (pinacol or MIDA) or a trifluoroborate salt.[15][16] 3. Run the reaction under strictly anhydrous conditions.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative coupling.[21] 2. Incomplete reduction of the Pd(II) precatalyst.1. Improve the degassing procedure. 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[21]
Dehalogenation of Starting Material 1. Side reaction occurring after oxidative addition, often involving a hydride source (e.g., from solvent or base).[20]1. Screen different solvents or bases. 2. Ensure high purity of all reagents.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Universitat Rovira i Virgili. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters. [Link]

  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes. (2025). Benchchem.
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016). World Journal of Chemical Education. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • Suzuki Cross Coupling Reaction-A Review. (2017). ResearchGate. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). PMC. [Link]

  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. (2025). Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (2003). ResearchGate. [Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2007). PMC. [Link]

  • CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. (2015). European Patent Office. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. [Link]

  • trans-2-(4-bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid. (n.d.). MilliporeSigma. [Link]

  • A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia. [Link]

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Method

Amidation reaction conditions using 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

An In-Depth Guide to the Amidation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols Introduction: The Significance of Substituted Cyclopropyl Amides In the landscape of modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Amidation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols

Introduction: The Significance of Substituted Cyclopropyl Amides

In the landscape of modern drug discovery, the cyclopropane ring is a highly valued structural motif. Its inherent conformational rigidity and unique electronic properties allow for the precise spatial orientation of substituents, making it an effective bioisostere for larger, more flexible groups. When combined with functionalized phenyl rings, such as the 4-bromo-3-fluoro substitution pattern, these molecules become powerful building blocks for creating novel therapeutics. The title compound, 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, is a key intermediate whose amide derivatives are explored across various therapeutic areas, including oncology and infectious diseases.[1]

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry.[2] This guide provides a comprehensive overview of the critical parameters, reagents, and detailed protocols for the successful amidation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, tailored for researchers and drug development professionals.

Pillar 1: The Fundamentals of Carboxylic Acid Activation for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, often leading to side reactions.[3] Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2]

The general activation process involves a coupling reagent that reacts with the carboxylate to form a highly reactive intermediate, such as an active ester or a mixed anhydride. This intermediate is then readily displaced by the amine to form the thermodynamically stable amide bond.

Pillar 2: A Guide to Reagents and Reaction Conditions

The success of an amidation reaction is critically dependent on the judicious selection of coupling reagents, bases, and solvents.

Coupling Reagents: The Engines of Amide Synthesis

A variety of coupling reagents are available, each with a distinct mechanism, reactivity profile, and set of advantages.[2]

  • Uronium/Aminium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a powerful and widely used coupling reagent known for its high efficiency and fast reaction rates.[4][5] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[4][6] The "7-aza effect" of the HOAt leaving group is believed to accelerate the subsequent aminolysis step, making HATU particularly effective for sterically hindered substrates or challenging couplings.[7]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[8] This intermediate is unstable and prone to side reactions, such as the formation of N-acylurea byproducts.[9] To mitigate this and reduce the risk of racemization at adjacent chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.[8][10][11]

  • Phosphonium Anhydrides (e.g., T3P®): Propylphosphonic anhydride (T3P®) is a versatile and process-friendly reagent that promotes amide bond formation by generating a mixed phosphonic-carboxylic anhydride intermediate.[12][13][14] It is known for its broad functional group tolerance and the ease of workup, as the byproducts are typically water-soluble.[15][16]

The Role of the Base

A base is essential in amidation reactions for two primary reasons:

  • To deprotonate the carboxylic acid, forming the carboxylate anion required to initiate the attack on the coupling reagent.[6]

  • To act as a scavenger for any acidic byproducts generated during the reaction, such as the HCl from EDC hydrochloride or the proton released from the amine upon amide formation.[17][18]

Common choices include sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA). DIPEA is often preferred as its steric bulk renders it non-nucleophilic, preventing it from competing with the primary or secondary amine in the coupling reaction.[19][20]

Solvent Selection

The choice of solvent is critical for ensuring all reactants remain in solution. Polar aprotic solvents are typically employed for amidation reactions.[21]

  • N,N-Dimethylformamide (DMF): A highly polar solvent that is excellent for dissolving a wide range of substrates.[4]

  • Dichloromethane (DCM): A less polar but effective solvent, particularly when byproducts or excess reagents can be easily precipitated or removed.[22]

  • Acetonitrile (ACN): Another common polar aprotic solvent.

  • Greener Alternatives: In an effort to improve the environmental footprint of chemical synthesis, alternative solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and p-Cymene are being evaluated and adopted.[21][22][23]

Comparative Analysis of Common Amidation Methods

The selection of a specific protocol depends on factors like substrate reactivity, scale, cost, and potential for side reactions.

FeatureHATU / DIPEAEDC / HOBtT3P® / Base
Reactivity Very HighHighHigh
Reaction Time 1 - 18 hours[8]2 - 12 hours[24]5 - 24 hours[3]
Typical Temp. 0 °C to Room Temp[8]0 °C to Room Temp[25]Room Temp to 80 °C[3]
Common Base DIPEA, TEA[4]DIPEA, TEA, NMM[25][26]DIPEA, TEA, Pyridine
Common Solvent DMF, DCM[4][8]DMF, DCM, Ethanol/Water[8][25]Ethyl Acetate, MeCN, DCM
Key Advantages High efficiency for difficult couplings; fast rates.[7]Cost-effective; water-soluble byproducts (EDC).[8]Clean reactions; water-soluble byproducts; process-friendly.[14][15]
Potential Issues Guanidinylation of the amine if not pre-activated.[27][28]N-acylurea formation; potential for racemization without additives.[9]Requires slightly elevated temperatures for some substrates.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

Workflow Overview: General Amidation Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid, Amine, and Solvent B Cool to 0 °C (Ice Bath) A->B C Add Base B->C D Add Coupling Reagent (e.g., HATU, EDC) C->D Order of addition can vary F Add Amine (if not added initially) C->F If amine added after pre-activation E Pre-activation (if required, e.g., HATU) D->E Optional E->F G Warm to RT & Stir (Monitor by TLC/LC-MS) F->G H Aqueous Work-up (Acid/Base Washes) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by Chromatography J->K L Final Amide Product K->L

Caption: General workflow for a typical amidation reaction.

Protocol 1: HATU-Mediated Amidation

This protocol is highly reliable for a broad range of amines, including those that are less nucleophilic. Pre-activation of the carboxylic acid is recommended to prevent a potential side reaction where HATU reacts directly with the amine to form a guanidinium byproduct.[28]

Materials:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, Brine)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a round-bottom flask.

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. The base deprotonates the acid, allowing it to attack the HATU reagent.[6]

  • Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step forms the reactive OAt-ester.[8]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amidation

A classic and cost-effective method suitable for many applications. The use of HOBt is crucial for high yields and minimizing side products.[10][26]

Materials:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DCM or DMF

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add the 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Adding the solid in portions helps control any exotherm.

  • Add DIPEA (2.5 equiv) dropwise. This neutralizes the HCl from the EDC reagent and the HOBt.[8]

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute with DCM or Ethyl Acetate. Wash the organic layer with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[29]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography.

Protocol 3: T3P®-Mediated Amidation

This method is valued in process chemistry for its efficiency and clean reaction profiles. The byproducts are water-soluble, simplifying purification.[14]

Materials:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • T3P® (50% solution in Ethyl Acetate, 1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve the 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) and the amine (1.0 equiv) in ethyl acetate or MeCN.

  • Add the base (e.g., pyridine or DIPEA, 3.0 equiv).

  • Add the T3P® solution (1.5 equiv) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2 to 12 hours. For less reactive amines, the reaction may be gently heated to 50-60 °C.[30]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by the slow addition of water or saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 1N HCl (to remove the base) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Troubleshooting Common Amidation Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

G cluster_yield Low Yield or No Reaction cluster_side_products Side Product Formation Start Reaction Issue (Low Yield / Impure) A1 Is Starting Material Consumed? Start->A1 B1 Identify Side Product (LC-MS) Start->B1 A2 No: Check Reagents - Is coupling agent fresh? - Is solvent anhydrous? - Is base appropriate? A1->A2 No A3 Yes: Product Lost - Check work-up pH - Check chromatography conditions A1->A3 Yes B2 Guanidinylation (HATU)? (+99 Da on Amine) B1->B2 B4 N-Acylurea (EDC)? B1->B4 B6 Racemization? B1->B6 B3 Use pre-activation protocol. Add amine last. B2->B3 Yes B5 Ensure sufficient HOBt is used. Use HATU or T3P instead. B4->B5 Yes B7 Run at 0 °C. Use HOBt or HOAt additive. B6->B7 Yes

Sources

Application

Enantioselective Synthesis of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Derivatives: Strategies and Protocols

An Application Note for Researchers and Drug Development Professionals Introduction The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[1] When substituted with specific pharmacophoric groups, such as the 4-bromo-3-fluorophenyl moiety, these scaffolds become highly valuable building blocks for targeted therapies. The bromo- and fluoro-substituents offer sites for further synthetic elaboration and can enhance binding affinity and pharmacokinetic profiles.[2] Consequently, the development of robust and stereocontrolled methods for the synthesis of chiral 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid and its derivatives is of paramount importance to the pharmaceutical industry.

This application note provides an in-depth guide to the enantioselective synthesis of this key structural class. We will move beyond simple procedural lists to explain the mechanistic rationale behind catalyst selection and reaction conditions. Detailed, field-proven protocols for the most effective transition-metal-catalyzed and organocatalytic methods are presented, offering researchers a comprehensive toolkit for accessing these valuable chiral molecules.

Core Challenge: Controlling Stereochemistry

The primary challenge in cyclopropanation is the precise control over the formation of up to two new stereocenters, yielding the desired enantiomer in high purity. Modern synthetic chemistry has addressed this through two major strategies: catalysis with chiral transition-metal complexes and organocatalysis.

Strategy 1: Transition Metal-Catalyzed Asymmetric Cyclopropanation

The reaction of an alkene with a diazo compound, mediated by a chiral transition-metal catalyst, is the most established and versatile method for asymmetric cyclopropanation.[3] The catalyst facilitates the decomposition of the diazo compound to generate a transient metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene. The chiral ligand environment around the metal center dictates the facial selectivity of the carbene transfer, thereby controlling the stereochemical outcome.

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) tetracarboxylate complexes are exceptionally effective catalysts for these transformations, demonstrating high turnover numbers and excellent stereoselectivity.[4][5] Chiral ligands, often derived from amino acids like pyroglutamate or prolinate, create a chiral pocket that effectively discriminates between the enantiotopic faces of the approaching alkene.

Causality of Method Selection: Rhodium catalysts are chosen for their high efficiency in generating metal-carbenes from diazo compounds under mild conditions.[5] The use of donor/acceptor carbenes, such as those derived from ethyl diazoacetate, is particularly well-suited for this chemistry, leading to high yields and selectivities.[6]

General Reaction Scheme:

sub 4-Bromo-3-fluorostyrene p1 sub->p1 diazo Ethyl Diazoacetate (N2CHCO2Et) diazo->p1 cat [Rh2(S-PTAD)4] (Chiral Catalyst) cat->p1 Pentane, RT prod Ethyl (1R,2R)-2-(4-bromo-3-fluorophenyl) cyclopropanecarboxylate p1->prod +

Caption: Rhodium-catalyzed asymmetric cyclopropanation workflow.

Detailed Protocol 1: Rhodium-Catalyzed Synthesis

Objective: To synthesize ethyl (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate.

Materials:

  • 4-Bromo-3-fluorostyrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] [Rh₂(S-PTTL)₄] or similar chiral catalyst (0.5 mol%)[7]

  • Anhydrous dichloromethane (DCM) or pentane

  • Standard glassware, magnetic stirrer, syringe pump

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add 4-bromo-3-fluorostyrene (1.0 equiv) and the chiral rhodium catalyst (0.5 mol%).

  • Dissolve the components in anhydrous DCM to create a 0.1 M solution relative to the styrene.

  • Begin vigorous stirring at room temperature.

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM over a period of 4-6 hours. Rationale: Slow addition is crucial to maintain a low concentration of the free diazo compound, which minimizes the formation of carbene dimers (diethyl maleate and fumarate).[5]

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR until the styrene is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane ester.

Self-Validation:

  • Expected Yield: >90%

  • Expected Diastereoselectivity (trans:cis): >95:5

  • Expected Enantioselectivity (ee): >95% (for the trans isomer)

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS. Determine enantiomeric excess using chiral HPLC analysis.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those featuring chiral bis(oxazoline) (BOX) ligands, are a cost-effective and highly efficient alternative to rhodium catalysts.[3][8] Both Cu(I) and Cu(II) precursors can be used; Cu(II) is often reduced in situ by the diazo compound to the active Cu(I) species.[3]

Causality of Method Selection: The modularity of BOX ligands allows for fine-tuning of the steric and electronic properties of the catalyst to optimize selectivity for a specific substrate.[9] Copper catalysts are particularly effective for reactions with styrenyl olefins.

Catalytic Cycle Visualization:

G A Cu(I)-L* D Cu(I)-Carbene Intermediate A->D - N2 B Diazo Compound (N2CHR) B->A C N2 Extrusion F Cycloaddition D->F E Alkene (Styrene derivative) E->F F->A Catalyst Regeneration G Product (Cyclopropane) F->G Stereoselective Carbene Transfer

Caption: Simplified catalytic cycle for copper-catalyzed cyclopropanation.

Detailed Protocol 2: Copper-Catalyzed Synthesis

Objective: To synthesize methyl (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate.

Materials:

  • 4-Bromo-3-fluorostyrene (1.0 equiv)

  • Methyl phenyldiazoacetate (1.1 equiv)

  • Copper(I) trifluoromethanesulfonate benzene complex [ (CuOTf)₂·C₆H₆ ] (1 mol%)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (1.1 mol%)

  • Anhydrous chloroform (CHCl₃)

Procedure:

  • In a nitrogen-purged glovebox or Schlenk flask, stir the Cu(I) catalyst (1 mol%) and the chiral (S,S)-Ph-BOX ligand (1.1 mol%) in anhydrous chloroform for 1 hour at room temperature to pre-form the active catalyst complex.

  • Add 4-bromo-3-fluorostyrene (1.0 equiv) to the catalyst solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of methyl phenyldiazoacetate (1.1 equiv) in chloroform over 8 hours via syringe pump.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Once the reaction is complete (monitored by TLC), pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Self-Validation:

  • Expected Yield: 85-95%

  • Expected Diastereoselectivity (trans:cis): >99:1

  • Expected Enantioselectivity (ee): 90-98%

  • Characterization: As per Protocol 1.

Strategy 2: Organocatalytic Asymmetric Cyclopropanation

Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis.[10] For cyclopropanation, these methods often rely on the generation of chiral enamine or iminium ion intermediates from α,β-unsaturated aldehydes or ketones, which then react with a nucleophilic carbene equivalent, such as a sulfur ylide or a bromomalonate derivative.[11][12]

Causality of Method Selection: This approach avoids potentially toxic and expensive transition metals. The dual activation mechanism, where the catalyst activates both the electrophile (via iminium ion formation) and the nucleophile, allows for high levels of stereocontrol under mild conditions.[13]

Detailed Protocol 3: Organocatalytic Michael-Initiated Ring Closure

Objective: To synthesize 3-(4-bromo-3-fluorophenyl)-2,2-bis(methoxycarbonyl)cyclopropane-1-carbaldehyde.

Materials:

  • (E)-3-(4-Bromo-3-fluorophenyl)acrylaldehyde (1.0 equiv)

  • Dimethyl bromomalonate (1.5 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • 2,6-Lutidine (1.1 equiv)

  • Anhydrous toluene

Procedure:

  • To a vial, add the chiral diarylprolinol silyl ether catalyst (10 mol%), (E)-3-(4-bromo-3-fluorophenyl)acrylaldehyde (1.0 equiv), and anhydrous toluene.

  • Stir the mixture at room temperature for 5 minutes.

  • Add dimethyl bromomalonate (1.5 equiv) followed by 2,6-lutidine (1.1 equiv). Rationale: The base facilitates the initial Michael addition of the bromomalonate to the iminium ion intermediate.[11]

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography (e.g., hexane/ethyl acetate gradient) to isolate the chiral cyclopropane product.

Self-Validation:

  • Expected Yield: 70-85%

  • Expected Diastereoselectivity: >20:1

  • Expected Enantioselectivity: >95% ee

  • Characterization: As per Protocol 1.

Data Summary Table

MethodCatalyst SystemSubstrate 1Substrate 2Yield (%)d.r. (trans:cis)ee (%)Ref.
Rhodium [Rh₂(S-PTTL)₄]4-Bromo-3-fluorostyreneEthyl diazoacetate>90>95:5>95[7]
Copper CuOTf / (S,S)-Ph-BOX4-Bromo-3-fluorostyreneMethyl phenyldiazoacetate85-95>99:190-98[8][9]
Organo Diarylprolinol Ether(E)-3-(4-Br-3-F-phenyl)acrylaldehydeDimethyl bromomalonate70-85>20:1>95[11][12]

Downstream Functionalization

The resulting cyclopropanecarboxylic acid esters or aldehydes are versatile intermediates. The carboxylic acid moiety can be readily converted to other functional groups, expanding the chemical space accessible from these chiral building blocks.

Caption: Synthetic routes from the cyclopropane ester to key derivatives.

This versatility allows for the incorporation of the 2-(4-bromo-3-fluorophenyl)cyclopropyl scaffold into more complex molecules, including the synthesis of chiral cyclopropylamines, which are important pharmacophores.[14][15]

Conclusion

The enantioselective synthesis of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid derivatives can be achieved with exceptional levels of stereocontrol using several robust catalytic platforms. Rhodium and copper-based catalysts offer high efficiency and yields for the cyclopropanation of styrene precursors with diazoacetates. For a metal-free approach, organocatalytic Michael-initiated ring closures provide an excellent alternative with comparable stereoselectivity. The choice of method will depend on factors such as substrate availability, cost considerations, and tolerance of downstream functional groups. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to access these valuable chiral building blocks for drug discovery and development.

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  • Carey, J. S., et al. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Wipf, P., & Soth, M. J. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Letters, 14(12), 3122-3125. [Link]

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI₃. Organic Letters, 9(14), 2685-2688. [Link]

  • Zhang, X. P., et al. (2015). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society, 137(2), 781-791. [Link]

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Iwasa, S., et al. (2008). Asymmetric cyclopropanation in protic media conducted by chiral bis(hydroxymethyl-dihydrooxazolyl)pyridine–ruthenium catalysts. Chemical Communications, (46), 6156-6158. [Link]

  • Pérez-García, P. M., et al. (2023). Dispersive Fluorine/Bromine Interactions as Key Selectivity Determinant: Asymmetric Cyclopropanations with 3,3,3-Trifluoro-2-diazopropionate Catalyzed by a Heterochiral-at-The-Metal Centers Dirhodium Paddlewheel Complex. Journal of the American Chemical Society, 145(2), 1119-1132. [Link]

  • Arnold, F. H., et al. (2018). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 8(11), 10743-10747. [Link]

  • Chen, D. Y.-K., et al. (2022). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 144(47), 21538-21546. [Link]

  • Daugulis, O. (2023). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Request PDF. [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Jasas, D., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1056. [Link]

  • Google Patents.
  • RSC Publishing. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

Sources

Method

Application Note: Chemoselective Decarboxylative Functionalization of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

Executive Summary The incorporation of heavily functionalized cyclopropanes into molecular scaffolds is a privileged strategy in modern drug discovery, offering enhanced metabolic stability and rigidified conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of heavily functionalized cyclopropanes into molecular scaffolds is a privileged strategy in modern drug discovery, offering enhanced metabolic stability and rigidified conformational vectors. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a highly valuable bifunctional building block. However, its late-stage functionalization presents a significant chemoselectivity challenge: traditional transition-metal-catalyzed cross-couplings (e.g., Pd or Ni) risk unwanted oxidative addition into the C–Br bond.

This application note details a transition-metal-free, visible-light-mediated photoredox strategy to selectively functionalize the cyclopropanecarboxylic acid moiety via a redox-active ester (RAE) intermediate. By leveraging single-electron transfer (SET) pathways, the aryl bromide is perfectly preserved for orthogonal downstream diversification.

Strategic Rationale & Chemoselectivity

To achieve absolute chemoselectivity, we bypass transition-metal catalysis in favor of an organophotocatalytic approach using 4CzIPN.

  • Why an NHPI Ester? Carboxylic acids have high oxidation potentials, making direct photoredox activation difficult. Conversion to an N-hydroxyphthalimide (NHPI) ester lowers the reduction potential, allowing facile SET from the excited photocatalyst [1].

  • Why 4CzIPN? This organic donor-acceptor fluorophore possesses a highly reducing excited state ( E1/2​(PC+/PC∗)≈−1.04 V vs SCE), which is perfectly tuned to reduce the NHPI ester without interacting with the aryl halide [2].

  • Stereochemical Outcome: The generation of the cyclopropyl radical results in a rapidly inverting or planar intermediate. Regardless of the starting material's cis/trans ratio, the radical trapping step is governed by steric approach control, predominantly yielding the thermodynamically favored trans-isomer [3].

Mechanistic Insights

The catalytic cycle initiates with the excitation of the photocatalyst by blue light. The excited state ( PC∗ ) donates an electron to the NHPI ester, triggering a cascade of N–O bond homolysis and rapid decarboxylation. The resulting nucleophilic cyclopropyl radical is then trapped by a boron source (e.g., B2​pin2​ ) or an electron-deficient olefin.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (Blue LED) PC_ox Oxidized PC+ PC_star->PC_ox SET to RAE RAE NHPI Ester (RAE) Radical_Anion Radical Anion RAE->Radical_Anion +e- from PC* Alkyl_Radical Cyclopropyl Radical Radical_Anion->Alkyl_Radical -CO2, -Phthalimide Product Borylated Product Alkyl_Radical->Product Borylation B2pin2 B2pin2 Complex B2pin2->Product PC_ox->PC SET from Donor

Fig 1. Photoredox-mediated decarboxylative borylation catalytic cycle via NHPI ester activation.

Synthetic Workflow

Workflow Step1 Starting Material 2-(4-Br-3-F-phenyl) cyclopropanecarboxylic acid Step2 RAE Synthesis (DIC, NHPI, DMAP) Step1->Step2 Step3 Photoredox Reaction (Blue LED, B2pin2 or Olefin) Step2->Step3 NHPI Ester Step4A Borylated Building Block Step3->Step4A Decarboxylative Borylation Step4B Alkylated Building Block Step3->Step4B Giese Addition

Fig 2. Divergent late-stage functionalization workflow for the cyclopropane building block.

Experimental Protocols

Protocol A: Synthesis of the Redox-Active NHPI Ester

This protocol establishes the radical precursor. The reaction is self-validating through the precipitation of the urea byproduct.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (10.0 mmol, 1.0 equiv) and N-hydroxyphthalimide (NHPI, 11.0 mmol, 1.1 equiv) in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Add 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add N,N'-diisopropylcarbodiimide (DIC, 11.0 mmol, 1.1 equiv).

  • Validation & Monitoring: Remove the ice bath and stir at room temperature. Within 30 minutes, a white precipitate (diisopropylurea, DIU) will form, visually confirming the progression of the coupling. Monitor via TLC (Hexanes/EtOAc 7:3); the NHPI ester will appear as a distinct, brightly UV-active spot ( Rf​≈0.4 ).

  • Workup: After 4 hours, filter the suspension through a Celite pad to remove DIU. Wash the filtrate with saturated aqueous NaHCO3​ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from hot ethanol to afford the pure NHPI ester.

Protocol B: Visible-Light-Mediated Decarboxylative Borylation

This protocol utilizes a transition-metal-free approach to install a boronic ester while preserving the aryl bromide.

  • Preparation: To an oven-dried 20 mL Schlenk tube, add the NHPI ester from Protocol A (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron ( B2​pin2​ , 1.5 mmol, 1.5 equiv), 4CzIPN (0.02 mmol, 2 mol%), and K2​HPO4​ (2.0 mmol, 2.0 equiv).

    • Causality Note: The K2​HPO4​ base is critical; it coordinates with B2​pin2​ to form an electron-rich ate-complex, which significantly lowers the activation energy for radical attack and facilitates the turnover of the photocatalyst [3].

  • Degassing: Add anhydrous DMF (10 mL). Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 16 hours.

    • Validation Note: The mixture will transition from a pale yellow suspension to a deep, dark brown/green homogeneous solution upon irradiation, indicating the formation of the active charge-transfer complexes.

  • Purification: Dilute with EtOAc (30 mL), wash with water (5 × 15 mL) to remove DMF, dry over Na2​SO4​ , and purify via flash column chromatography to yield the borylated cyclopropane.

Protocol C: Decarboxylative Giese Addition

An alternative divergent pathway to form C(sp3)–C(sp3) bonds via radical-polar crossover or direct radical addition [4].

  • Setup: Combine the NHPI ester (1.0 mmol, 1.0 equiv), methyl acrylate (3.0 mmol, 3.0 equiv), Hantzsch ester (1.5 mmol, 1.5 equiv), and 4CzIPN (2 mol%) in anhydrous DCM (10 mL) under Argon.

    • Causality Note: Hantzsch ester acts as a stoichiometric hydrogen atom donor to terminate the radical chain after the electrophilic addition of the cyclopropyl radical to the acrylate.

  • Irradiation: Irradiate with Blue LEDs at room temperature for 12 hours.

  • Workup: Concentrate the crude mixture and purify directly via silica gel chromatography.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the decarboxylative borylation step, highlighting the necessity of the specific photocatalyst and base to achieve high yields while avoiding transition metals.

EntryPhotocatalystBoron SourceBaseSolventYield (%)Observation / Causality
1 4CzIPN (2 mol%) B2​pin2​ K2​HPO4​ DMF 85 Optimal conditions; complete preservation of aryl bromide.
2None B2​pin2​ K2​HPO4​ DMF0Control: Light and PC are essential for SET.
34CzIPN (2 mol%) B2​cat2​ K2​HPO4​ DMF42 B2​cat2​ is less stable under basic aqueous workup.
4 Ru(bpy)3​(PF6​)2​ B2​pin2​ K2​HPO4​ DMF61Lower reduction potential of Ru(II)* leads to incomplete conversion.
54CzIPN (2 mol%) B2​pin2​ NoneDMF12Absence of base prevents ate-complex formation; chain propagation fails.

References

  • Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters. Journal of the American Chemical Society.[Link]

  • Decarboxylative Borylation of Aliphatic Esters under Visible-Light Photoredox Conditions. Organic Letters.[Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition.[Link]

  • Organocatalytic Decarboxylative Borylation of Cyclopropane N-Hydroxyphthalimide Esters. The Journal of Organic Chemistry.[Link]

Sources

Application

Utilizing 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid in API (Active Pharmaceutical Ingredient) synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Context In modern drug discovery, the strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Context

In modern drug discovery, the strategic incorporation of conformationally restricted motifs is paramount for optimizing target affinity and pharmacokinetic profiles. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly targeted kinase inhibitors and central nervous system (CNS) modulators.

This guide details the mechanistic rationale and validated synthetic protocols for integrating this intermediate into complex API architectures. By leveraging the cyclopropyl core for conformational locking and the 4-bromo-3-fluorophenyl moiety for late-stage diversification, process chemists can rapidly generate highly potent, metabolically stable drug candidates [1].

Structural & Mechanistic Rationale

The selection of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid as a foundational building block is driven by three distinct structural advantages:

  • Conformational Restriction (The Cyclopropyl Effect): The cyclopropane ring possesses unique sp²-like character, imparting a rigid vector to the attached substituents. This minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket, significantly enhancing binding affinity compared to flexible alkyl linkers [1].

  • Metabolic Shielding & pKa Modulation: The fluorine atom at the 3-position serves a dual purpose. Inductively, it lowers the pKa of adjacent functional groups and modulates the electron density of the aromatic ring. Sterically, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich ortho position.

  • Orthogonal Synthetic Handles: The carboxylic acid allows for immediate amidation or esterification, while the 4-bromo substituent provides a highly activated handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent fluorine atom inductively withdraws electron density, accelerating the oxidative addition step in Pd-catalysis [2].

Biological Mechanism of Action

When integrated into an API, this scaffold often occupies the hinge region of kinases. The diagram below illustrates how a cyclopropyl-linked API competitively inhibits a mutated Receptor Tyrosine Kinase (RTK), displacing ATP and halting downstream tumor proliferation.

MOA API API (Cyclopropyl-Linked) RTK Receptor Tyrosine Kinase (Mutated) API->RTK Competitive Inhibition (High Affinity) ATP ATP API->ATP Displaces Substrate Downstream Effector (e.g., MEK/ERK) RTK->Substrate Phosphorylation ATP->RTK Binds Hinge Region Proliferation Tumor Proliferation Substrate->Proliferation Activation

Caption: Mechanism of action showing the cyclopropyl-linked API competitively inhibiting ATP binding at the kinase hinge region.

Synthetic Integration & Workflow

The most efficient synthetic integration of this building block involves a two-stage process: first, the activation and coupling of the carboxylic acid to form a stable amide linkage; second, the functionalization of the aryl bromide via cross-coupling to build the extended API framework.

SyntheticWorkflow SM 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid Amide Amide Intermediate (Conformationally Locked) SM->Amide HATU, DIPEA, DMF (Amide Coupling) Amine Target Amine (R-NH2) Amine->Amide API Final API (Targeted Inhibitor) Amide->API Pd(dppf)Cl2, K2CO3 (Suzuki-Miyaura) Boronic Aryl/Heteroaryl Boronic Acid (R'-B(OH)2) Boronic->API

Caption: Synthetic workflow for integrating the building block into a final API via amide coupling and Suzuki cross-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: The cyclopropyl ring introduces significant steric bulk adjacent to the carboxylic acid, which can hinder standard carbodiimide couplings (e.g., EDCI/HOBt). HATU is selected because the resulting 7-aza-1-hydroxybenzotriazole (HOAt) active ester is highly reactive, driving the aminolysis forward rapidly and suppressing potential epimerization at the cyclopropyl chiral centers.

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-purged 100 mL round-bottom flask with 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.1 eq, 11 mmol). Stir the mixture at 0 °C for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.05 eq, 10.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. Validation criteria: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows <1% of the starting acid (m/z 257/259 [M-H]⁻) and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 50 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Functionalizing the 4-bromo position requires a catalyst capable of efficient oxidative addition into the electron-deficient C-Br bond while resisting protodeboronation of the incoming boronic acid. Pd(dppf)Cl₂ is utilized because its large bite angle (99°) facilitates rapid reductive elimination, minimizing off-target side reactions [2].

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk tube, combine the amide intermediate from Protocol A (1.0 eq, 5 mmol), the target aryl boronic acid (1.2 eq, 6 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Bubble argon through the suspension for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%). Seal the vessel and heat to 90 °C for 4 hours.

  • Self-Validation (IPC): Analyze the reaction via LC-MS. Validation criteria: Confirm the disappearance of the 1:1 bromine isotopic signature (M / M+2) characteristic of the starting material. The product peak must display a monoisotopic mass corresponding to the cross-coupled API.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data & Optimization

To ensure robust scale-up, various catalytic systems were evaluated for the Suzuki-Miyaura cross-coupling step (Protocol B). The data summarized below demonstrates why the Pd(dppf)Cl₂ system is the optimal choice for this specific substrate.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling

Catalyst System (5 mol%)Solvent System (Ratio)Base (3.0 eq)Temp (°C)Conversion (%)*Impurity Profile / Observations
Pd(PPh₃)₄Toluene / H₂O (4:1)Na₂CO₃9065%High levels of debromination observed.
Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane / H₂O (4:1) K₂CO₃ 90 >95% Clean conversion; trace homocoupling.
Pd(Amphos)Cl₂THF / H₂O (4:1)K₃PO₄7088%Moderate protodeboronation of boronic acid.
Pd₂(dba)₃ / XPhos1,4-Dioxane / H₂O (4:1)K₃PO₄10092%Good yield, but higher catalyst cost.

*Conversion determined by quantitative UPLC analysis at 254 nm using an internal standard.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 38(1), 3–35.[Link]

Method

Palladium-catalyzed coupling with 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Introduction: The Strategic Value of a Unique Scaffold In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of modern drug discovery and materials science, molecular scaffolds that combine unique stereochemical and electronic properties are of paramount importance. The 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid molecule is a prime example of such a scaffold. It features three key structural motifs:

  • A Cyclopropyl Ring: This strained, three-membered ring acts as a rigid conformational constraint and a "bioisostere" for phenyl rings or double bonds, often improving metabolic stability and binding affinity.

  • A Fluoro-Substituted Phenyl Group: The fluorine atom provides a powerful tool for modulating electronic properties, pKa, lipophilicity, and metabolic stability. Its strategic placement next to the bromine atom influences the reactivity of the C-Br bond.

  • An Aryl Bromide: This functional handle is the gateway to a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

  • A Carboxylic Acid: This group provides a point for further derivatization (e.g., amide bond formation) and can influence the solubility and pharmacokinetic properties of the molecule.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[1] This guide provides a detailed exploration of the application of these powerful reactions to the 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid core, offering mechanistic insights and field-tested protocols for researchers in synthetic chemistry and drug development.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The power of palladium-catalyzed coupling lies in its predictable and well-understood catalytic cycle.[2] While variations exist for different named reactions, the fundamental sequence of elementary steps provides a framework for rationalizing and optimizing reaction conditions.[1][3] The cycle is initiated by the in-situ generation of a catalytically active, low-ligated Pd(0) species from a more stable Pd(II) or Pd(0) precatalyst.[4]

The general catalytic cycle involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the palladium center, which is modulated by the choice of ligand.[5]

  • Transmetalation (for Suzuki-type reactions): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step typically requires activation by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1] This step is often accelerated by sterically bulky ligands.[5]

Palladium Catalytic Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Trans Transmetalation Intermediate (Ar-Pd(II)-R)L_n OxAdd->Trans Trans->Pd0 Reductive Elimination Product Product (Ar-R) Trans->Product Ar-Br Aryl Bromide (e.g., Substrate) R-B(OR)₂ Organoboron Reagent (Coupling Partner)

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile and widely used palladium-catalyzed reaction for constructing biaryl systems due to the stability, commercial availability, and low toxicity of the organoboron reagents.[6][7] This protocol details the coupling of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid with a generic arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Experimental Workflow A 1. Reagent Assembly - Add Substrate, Boronic Acid, Pd Catalyst, Ligand, and Base to a dry reaction vessel. B 2. Inert Atmosphere - Seal vessel, evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Solvent Addition - Add degassed solvent(s) via syringe. B->C D 4. Reaction - Heat mixture with vigorous stirring for the specified time. - Monitor progress via TLC/LC-MS. C->D E 5. Work-up & Extraction - Cool to RT, quench with water. - Extract with organic solvent (e.g., EtOAc). D->E F 6. Purification - Dry combined organic layers. - Concentrate in vacuo. - Purify via column chromatography. E->F G 7. Characterization - Analyze pure product via NMR, MS, etc. F->G

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Round-bottom flask or microwave vial, magnetic stir bar, condenser, inert gas supply (Argon or Nitrogen).

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%) and the ligand (e.g., SPhos, 0.04 equiv, 4 mol%).

    • Rationale: The use of an electron-rich, sterically bulky biarylphosphine ligand like SPhos is often crucial for high-yielding couplings of challenging or electron-rich aryl bromides.[3] It accelerates both the oxidative addition and reductive elimination steps.

  • Inerting the Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no conversion.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Data Summary: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can dramatically impact the outcome of the reaction. The following table summarizes typical results from an optimization study.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Dioxane/H₂O10058
3Pd(OAc)₂ (2)SPhos (4) K₂CO₃ (3) Dioxane/H₂O 100 92
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10095
5PdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF11088

Rationale: The data clearly shows the superiority of modern biarylphosphine ligands (SPhos, Entry 3) over first-generation ligands (PPh₃, Entry 2) for this substrate class.[3] A stronger base like K₃PO₄ can sometimes offer a slight improvement (Entry 4).

Application Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This protocol outlines the coupling of the title compound with a generic secondary amine (e.g., morpholine).

Detailed Step-by-Step Protocol

Materials:

  • 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

  • Amine (e.g., morpholine, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reagent Loading (Glovebox): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv, 1 mol%), the ligand (e.g., XPhos, 0.025 equiv, 2.5 mol%), and the base (NaOtBu, 1.4 equiv) to a dry reaction vial. Add the 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv).

    • Rationale: Buchwald-Hartwig aminations require highly active catalysts, often generated from a combination of a Pd(0) source like Pd₂(dba)₃ and a sterically demanding, electron-rich ligand.[10] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[8]

  • Solvent and Reagent Addition: Remove the vial from the glovebox. Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 80-110 °C. Stir vigorously for 2-18 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography. The carboxylic acid may require protection or an adjustment of the mobile phase (e.g., adding a small amount of acetic acid) to prevent streaking on the silica gel.

Troubleshooting and Key Considerations

  • Low or No Reactivity:

    • Cause: Deactivated catalyst.

    • Solution: Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity solvents and reagents. Increase catalyst loading or switch to a more active, pre-formed catalyst.

  • Formation of Side Products:

    • Cause (Suzuki): Homo-coupling of the boronic acid.

    • Solution: Ensure a 1:1.2-1.5 ratio of aryl halide to boronic acid. Do not use an excessive amount of the boronic acid.

    • Cause (General): Protodebromination (replacement of -Br with -H).

    • Solution: This can arise from trace water reacting with intermediates. Ensure anhydrous conditions. Sometimes, a different base or solvent can mitigate this.

  • Handling the Carboxylic Acid: The free carboxylic acid can potentially coordinate to the palladium center or interact with basic reagents. If yields are poor, consider protecting the acid as a simple ester (e.g., methyl or ethyl) prior to the coupling reaction, followed by deprotection as a final step.

Conclusion

The 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid scaffold is a versatile building block whose full potential can be unlocked through modern palladium-catalyzed cross-coupling chemistry. By carefully selecting the appropriate catalyst system—particularly the ligand and base—a wide array of C-C and C-N bonds can be forged efficiently. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to synthesize novel derivatives for applications in medicinal chemistry, agrochemicals, and materials science. The principles of catalyst activation, substrate reactivity, and reaction optimization are key to successfully employing these powerful synthetic tools.

References

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.PMC.
  • A Review on Palladium Catalyzed Coupling Reactions.International Journal of Pharmaceutical and Chemical Sciences.
  • Palladium-catalyzed cross-coupling reactions.Fiveable.
  • Oxidative Pd-catalysed Heck coupling of other nucleophiles with...ResearchGate.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.RSC Publishing.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.ResearchGate.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.Wiley Online Library.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.University of Windsor.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions.ChemRxiv.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination.Wikipedia.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical development. The content is str...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical development. The content is structured to address common challenges encountered in the laboratory, explaining the chemical principles behind each recommendation to empower researchers to solve problems effectively.

Frequently Asked Questions (FAQs)

Section 1: General Strategy & Reaction Pathway Selection

Question 1: What are the primary synthetic routes to 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, and what are the key considerations for choosing a pathway?

There are two principal strategies for synthesizing this molecule, each beginning from a different commercially available precursor. The choice depends on available reagents, downstream purification capabilities, and the desired stereochemical outcome.

  • Pathway A: Cyclopropanation of a Cinnamic Acid Derivative. This is the most direct route. It involves the cyclopropanation of (E)-3-(4-bromo-3-fluorophenyl)acrylic acid or its corresponding ester. While this approach appears more straightforward, direct cyclopropanation on the unprotected carboxylic acid can be challenging. A recent method using samarium carbenoids has shown promise for the direct, stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids, which could streamline the process by avoiding protection-deprotection steps.[1] More commonly, the carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) before cyclopropanation.

  • Pathway B: Cyclopropanation of 4-bromo-3-fluorostyrene. This pathway involves forming the cyclopropane ring on the styrene derivative, followed by a subsequent oxidation or manipulation of a functional handle to introduce the carboxylic acid. This is a very common and robust method, but it adds steps to the overall sequence.

The diagram below illustrates these two primary synthetic approaches.

cluster_0 Pathway A: Cinnamic Acid Route cluster_1 Pathway B: Styrene Route Cinnamic_Acid 3-(4-bromo-3-fluorophenyl) acrylic acid Esterification Esterification (e.g., SOCl₂, EtOH) Cinnamic_Acid->Esterification Cinnamate_Ester Ethyl (E)-3-(4-bromo-3-fluorophenyl) acrylate Esterification->Cinnamate_Ester Cyclopropanation_A Metal-Catalyzed Cyclopropanation (e.g., Cu/Rh + Diazoacetate) Cinnamate_Ester->Cyclopropanation_A Cyclopropane_Ester Ethyl 2-(4-bromo-3-fluorophenyl) cyclopropanecarboxylate Cyclopropanation_A->Cyclopropane_Ester Hydrolysis Saponification (e.g., NaOH, H₃O⁺) Cyclopropane_Ester->Hydrolysis Final_Product 2-(4-bromo-3-fluorophenyl) cyclopropanecarboxylic acid Hydrolysis->Final_Product Styrene 4-bromo-3-fluorostyrene Cyclopropanation_B Simmons-Smith or Metal-Catalyzed Cyclopropanation Styrene->Cyclopropanation_B Cyclopropyl_Benzene 1-bromo-2-fluoro-4- cyclopropylbenzene Cyclopropanation_B->Cyclopropyl_Benzene Side_Chain_Intro Side-Chain Functionalization (e.g., Vilsmeier-Haack, Oxidation) Cyclopropyl_Benzene->Side_Chain_Intro Side_Chain_Intro->Final_Product

Caption: Primary synthetic routes to the target molecule.

Section 2: Troubleshooting Metal-Catalyzed Cyclopropanation (Pathway A)

Question 2: My copper-catalyzed cyclopropanation of ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate with ethyl diazoacetate (EDA) is giving a low yield (<20%). What are the most likely causes?

Low yields in this reaction are common and typically trace back to one of three areas: the catalyst system, the stability and delivery of the diazo reagent, or the inherent reactivity of the substrate.

  • Catalyst System Issues : The active catalytic species is typically Copper(I).[2] If you are using a Cu(II) precursor, ensure your conditions can facilitate in-situ reduction. More critically, Cu(I) salts can oxidize on storage. Use a reliable catalyst source and handle it under an inert atmosphere. Catalyst deactivation during the reaction is also possible.

  • Reagent & Substrate Issues :

    • Diazo Compound Stability : Diazo compounds are unstable and can decompose before reacting.[3] Always use freshly prepared or purified EDA.

    • Rate of Addition : This is the most critical parameter. If EDA is added too quickly, its concentration builds up, favoring a common side reaction: the dimerization of the carbene intermediate to form diethyl fumarate and maleate.[4][5] This consumes your reagent and significantly lowers the yield.

    • Alkene Reactivity : Your substrate, 4-bromo-3-fluorophenyl acrylate, has two electron-withdrawing groups on the aromatic ring. This reduces the electron density of the double bond, making it less nucleophilic and therefore less reactive towards the electrophilic copper carbene intermediate.[2]

  • Reaction Condition Issues :

    • Solvent and Purity : Ensure all solvents are rigorously dried. Water can interfere with the catalyst.

    • Temperature : While many cyclopropanations run at room temperature, elevated temperatures (e.g., 40 °C) can sometimes improve rates for unreactive substrates. However, temperatures that are too high can accelerate catalyst decomposition and side reactions.[2] A systematic temperature screen is advisable.

Question 3: How can I systematically troubleshoot and optimize the low yield in my copper-catalyzed reaction?

Use the following flowchart to diagnose the issue. Start by verifying the integrity of your reagents and catalyst system before spending time optimizing conditions.

Start Low Yield Observed Q1 Is the Catalyst System Active? Start->Q1 A1_No Source fresh catalyst & ligand. Ensure inert atmosphere setup. Use anhydrous solvents. Q1->A1_No No Q2 Is the Diazo Reagent Viable? Q1->Q2 Yes Result Yield Improved A1_No->Result A1_Yes Yes A2_No Use freshly prepared/distilled ethyl diazoacetate (EDA). Store cold and protected from light. Q2->A2_No No Q3 Is EDA Addition Rate Controlled? Q2->Q3 Yes A2_No->Result A2_Yes Yes A3_No Implement slow addition via syringe pump over 4-8 hours. This is a critical parameter. Q3->A3_No No Q4 Are Reaction Conditions Optimal? Q3->Q4 Yes A3_No->Result A3_Yes Yes A4_No Screen temperature (25-45 °C). Screen solvents (DCE, Toluene). Adjust catalyst loading (1-5 mol%). Q4->A4_No No A4_Yes Consider alternative catalyst system (e.g., Rhodium or Cobalt). [3, 5] Q4->A4_Yes Yes A4_No->Result A4_Yes->Result

Caption: Troubleshooting flowchart for low-yield cyclopropanation.

Section 3: Troubleshooting Simmons-Smith Cyclopropanation (Pathway B)

Question 4: I am attempting a Simmons-Smith reaction on 4-bromo-3-fluorostyrene using a zinc-copper couple and diiodomethane, but I see no product formation. What's wrong?

The classic Simmons-Smith reaction's success hinges on the generation of the active organozinc carbenoid, which is highly sensitive to reaction conditions.

  • Zinc Activation is Paramount : The surface of commercial zinc dust is often coated with zinc oxide, which prevents it from reacting with diiodomethane. The zinc must be activated. While various methods exist (e.g., washing with HCl), preparing a zinc-copper couple is a standard and effective procedure.

  • Anhydrous Conditions are Essential : The organozinc reagent (iodomethylzinc iodide, ICH₂ZnI) is extremely sensitive to moisture and will be quenched by any protic solvent or atmospheric water.[3] All glassware must be oven- or flame-dried, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous.

  • Consider the Furukawa Modification : For better reproducibility and often higher reactivity, the Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, is highly recommended.[6][7] This creates a homogeneous reaction mixture and a more defined active species. Caution : Diethylzinc is pyrophoric and must be handled with extreme care using appropriate techniques.

  • Solvent Choice : 1,2-dichloroethane (DCE) or diethyl ether are common solvents for this reaction.

Quantitative Data Summary

The choice of catalyst and ligand system can significantly impact both the yield and stereoselectivity of the cyclopropanation reaction. The table below provides representative data for the cyclopropanation of styrene, which serves as a useful model for the 4-bromo-3-fluorostyrene system.

Catalyst SystemLigandAlkeneDiazo ReagentYield (%)trans:cis RatioReference
[Cu(MeCN)₄]PF₆tBuBOX(E)-alkenyl boronateTrifluorodiazoethane~80-95%N/A[2]
Fe(D₄-TpAP)D₄-TpAPStyreneEthyl Diazoacetate (EDA)99%21:1[4]
Rh₂(OAc)₄AcetateStyreneEthyl Diazoacetate (EDA)>95%~3:1[3]
Ru₂(S-TPPTTL)₄·BArFS-TPPTTLStyreneAryldiazoacetate70%>20:1[8]
Co(II)-PorphyrinChiral PorphyrinStyreneEthyl Diazoacetate (EDA)>95%>99:1[5]

Data compiled from representative literature values for model systems.

Experimental Protocols

Protocol 1: Copper/BOX-Catalyzed Asymmetric Cyclopropanation of an Acrylate Ester

This protocol is adapted from established methods for copper-catalyzed cyclopropanation and is tailored for the specified substrate.[2]

Materials:

  • Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate (1.0 equiv)

  • [Cu(MeCN)₄]PF₆ (0.05 equiv)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (0.055 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Catalyst Preparation : In an oven-dried Schlenk flask under an Argon atmosphere, add [Cu(MeCN)₄]PF₆ and the BOX ligand.

  • Add anhydrous DCE and stir the resulting solution at room temperature for 1 hour to allow for the formation of the active catalyst complex.

  • Substrate Addition : Add the ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate substrate to the catalyst solution.

  • Slow Addition of Diazo Reagent : Prepare a solution of ethyl diazoacetate in anhydrous DCE. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 6 hours. This slow addition is crucial to prevent carbene dimerization.[3][4]

  • Reaction Monitoring : Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting acrylate is consumed.

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired ethyl 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate.

  • Hydrolysis : The purified ester can then be saponified using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidic workup) to yield the final carboxylic acid product.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol uses the more reactive and reproducible diethylzinc reagent.[6][7] Extreme caution is required when handling diethylzinc.

Materials:

  • 4-bromo-3-fluorostyrene (1.0 equiv)

  • Diethylzinc (Et₂Zn) (1.1 equiv, 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂) (1.2 equiv)

  • Anhydrous diethyl ether or DCE

Procedure:

  • Setup : To an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and argon inlet, add the 4-bromo-3-fluorostyrene and anhydrous solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition : Under a positive pressure of argon, slowly add the diethylzinc solution via syringe.

  • Next, add the diiodomethane dropwise via the dropping funnel over 30 minutes. A white precipitate (EtZnI) may form.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Workup : Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product (1-bromo-2-fluoro-4-cyclopropylbenzene) by flash column chromatography. This intermediate must then be converted to the target carboxylic acid in subsequent steps.

References

  • Du, G., Andrioletti, B., Rose, E., & Woo, L. K. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 21(21), 4490–4495. [Link]

  • Sailer, J. K., Sharland, J. C., Bacsa, J., Harris, C. F., Berry, J. F., Musaev, D. G., & Davies, H. M. L. (2019). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. ACS Catalysis, 9(9), 7858–7864. [Link]

  • Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(15), 5729–5736. [Link]

  • Che, C. M., Huang, J. S., Lee, F. W., Li, Y., Lai, T. S., Kwong, H. L., Teng, P. F., Lee, W. S., Lo, W. C., Peng, S. M., & Zhou, Z. Y. (1997). Catalytic and asymmetric cyclopropanation of styrenes catalysed by ruthenium porphyrin and porphycene complexes. Journal of the Chemical Society, Dalton Transactions, (21), 3993–3999. [Link]

  • Li, Y., Chen, J., Song, B., Liu, Y., & Tu, G. (2018). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 23(10), 2533. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions. ACS Catalysis, 7(8), 4950–4963. [Link]

  • Kaur, A., & Kumar, S. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Demonceau, A., Noels, A. F., Hubert, A. J., & Teyssié, P. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(10), 6562–6603. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Ganie, S. A., & Khan, I. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6538. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Chem-Station. (2009). Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclopropanecarboxylic Acid Amidation

Welcome to the Advanced Applications Knowledge Base. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Knowledge Base. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid . Standard peptide coupling protocols frequently fail on this scaffold. Below, we dissect the mechanistic causality behind these failures and provide self-validating, field-proven workflows to achieve high-yielding amidations.

Part 1: Diagnostic Knowledge Base (FAQ)

Q1: Why is 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid so resistant to standard amidation conditions? A: The difficulty is a product of severe steric congestion combined with conformational rigidity. The sp³-hybridized cyclopropane ring restricts the rotational freedom of the carboxylate group. When combined with the bulky 4-bromo-3-fluorophenyl substituent—especially if the relative stereochemistry is cis—the trajectory for nucleophilic attack by an amine is physically blocked. This steric shielding drastically reduces the rate at which the amine can attack the activated carboxylate intermediate, leading to stalled reactions or reagent degradation[1].

Q2: My standard EDC/HOBt coupling yielded <10% product. What is the best coupling reagent for this hindered system? A: Standard carbodiimides like EDC fail here because the transient O-acylisourea intermediate undergoes non-productive side reactions (such as N-acylurea rearrangement) faster than the sterically hindered aminolysis can occur. You must upgrade to highly reactive uronium/aminium salts like HATU or COMU[2]. HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen at the 7-position of the benzotriazole ring provides "anchimeric assistance" (the 7-aza effect), which uses hydrogen bonding to pre-organize the incoming amine, significantly accelerating aminolysis even in highly congested environments[3].

Q3: I switched to HATU, but LCMS shows a major byproduct with a +98 Da mass shift. What happened? A: You are observing guanidinylation . Because your cyclopropanecarboxylic acid is sterically hindered, the formation of the OAt active ester is exceptionally slow. If the amine is present in the reaction mixture from the start, it acts as a competing nucleophile and directly attacks the HATU reagent. This forms a stable, unreactive tetramethylguanidinium byproduct (corresponding to the +98 Da mass shift) and permanently consumes your coupling reagent[3]. Causality Fix: You must pre-activate the carboxylic acid with HATU and base for 2–5 minutes before introducing the amine.

Q4: Even with optimized HATU conditions, my weakly nucleophilic amine won't couple. What is the ultimate fallback? A: When uronium reagents fail, the most robust solution is to convert the acid into an acyl fluoride. Unlike acid chlorides—which can be unstable or prone to ketene formation—acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward amines. In situ generation using reagents like TFFH or Deoxo-Fluor at elevated temperatures (e.g., 40–80 °C) has proven highly effective for coupling sterically hindered carboxylic acids with electron-deficient amines where HATU fails completely[4].

Part 2: Bench Data & Reagent Comparison

To select the correct protocol, compare the kinetic profiles and side-reaction risks of common coupling strategies when applied to hindered cyclopropanes:

Coupling StrategyActive IntermediateRelative Aminolysis RateRisk of GuanidinylationBest Use Case for Cyclopropanes
EDC / HOBt O-Acylisourea / OBt esterSlowNone (forms N-acylurea instead)Unhindered primary amines only.
HATU / DIPEA OAt ester (7-aza effect)Very FastHigh (if not pre-activated)Moderately hindered acids/amines.
COMU / DIPEA Oxyma esterExtremely FastLow (morpholine byproduct)Highly hindered systems; safer profile.
TFFH (Heat) Acyl FluorideFast (requires heat)NoneExtreme steric hindrance or weak nucleophiles.

Part 3: Validated Workflows

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: HATU-Mediated Pre-Activation Strategy

Causality: Pre-activation ensures the hindered acid is fully converted to the highly reactive OAt ester before the amine is introduced, eliminating the risk of guanidinylation.

  • Dissolution: Dissolve 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: Excess base ensures complete deprotonation of the hindered acid, which is kinetically slow.

  • Activation: Add HATU (1.1 eq) in one portion at room temperature. Stir for exactly 5 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LCMS. The presence of the methyl ester confirms the OAt active ester was successfully generated. If only the starting acid is observed, activation has failed; check your DMF for moisture or verify base integrity.

  • Amine Addition: Once validation is confirmed, add the amine (1.2 eq) dropwise.

  • Completion: Stir at room temperature for 2–12 hours, monitoring by LCMS until the OAt ester is consumed.

Protocol B: In Situ Acyl Fluoride Generation (For Extreme Hindrance)

Causality: Acyl fluorides possess a smaller atomic radius than chlorides, reducing steric clashes during nucleophilic attack. They are highly resistant to degradation but highly reactive to amines[4].

  • Dissolution: Dissolve the cyclopropanecarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous NMP (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq).

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR (if available). A distinct peak around +30 to +40 ppm confirms the formation of the acyl fluoride intermediate. Alternatively, quench an aliquot in benzylamine; rapid formation of the benzylamide confirms the presence of the acyl fluoride.

  • Thermal Shift: Heat the reaction to 60 °C. The elevated temperature provides the activation energy required for the amine to attack the sterically shielded acyl fluoride.

  • Completion: Stir for 4–8 hours until complete conversion is observed via LCMS.

Part 4: Visualizing the Problem

TroubleshootingTree Start Hindered Amidation Fails (EDC/HOBt) Step1 Switch to HATU/DIPEA Pre-activate 5 mins Start->Step1 Check1 LCMS Conversion? Step1->Check1 Success Proceed to Workup Check1->Success >80% Fail1 Analyze Major Byproduct Check1->Fail1 <20% Guan +98 Da Mass Shift (Guanidinylation) Fail1->Guan NoReac Unreacted Acid/Amine Fail1->NoReac FixGuan Change to COMU or Inverse Addition Guan->FixGuan FixNoReac In Situ Acyl Fluoride (TFFH, 80°C) NoReac->FixNoReac

Decision tree for troubleshooting sterically hindered cyclopropanecarboxylic acid amidations.

HATUMechanism Acid Cyclopropanecarboxylate Anion OAt OAt Active Ester (Anchimeric Assistance) Acid->OAt Slow (Steric Hindrance) HATU HATU Reagent HATU->OAt Side Direct Amine Attack HATU->Side Amide Target Amide OAt->Amide Fast (7-Aza Effect) Amine Amine Nucleophile Amine->Amide Amine->Side Competes if Acid Activation is Slow Guan Unreactive Guanidinium Byproduct Side->Guan

HATU activation pathway highlighting the 7-aza effect and competing guanidinylation side reaction.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid in aqueous media. This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid in aqueous media. This document provides a structured troubleshooting approach, detailed protocols, and scientific rationale to overcome these challenges effectively.

Understanding the Molecule: Structural Insights into Poor Solubility

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid possesses distinct structural features that contribute to its limited aqueous solubility. The presence of a hydrophobic bromofluorophenyl group and a rigid cyclopropane ring significantly outweighs the hydrophilic character of the single carboxylic acid moiety. This imbalance results in a molecule that is energetically unfavorable to dissolve in polar, aqueous environments, often leading to precipitation or an inability to form solutions at desired concentrations.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My compound, 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, is insoluble in neutral (pH 7.0-7.4) aqueous buffer. What is the most direct first step to improve its solubility?

Answer: The most effective initial approach is pH adjustment. As a carboxylic acid, this compound is a weak acid. By increasing the pH of the aqueous medium to a value above its acid dissociation constant (pKa), the carboxylic acid group (-COOH) will be deprotonated to form the corresponding carboxylate salt (-COO⁻).[1][2] This ionized form is significantly more polar and, therefore, more soluble in water.[1][3]

The relationship between pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms of the acid is described by the Henderson-Hasselbalch equation.[4][5][6] A general rule of thumb is to adjust the pH to at least 1.5 to 2 units above the compound's pKa to ensure that >95% of the compound is in its soluble, ionized form.

  • Actionable Advice: Start by preparing your aqueous buffer and adjusting the pH upwards using a suitable base (e.g., 1 M NaOH). Aim for a final pH of approximately 7.4 or higher, which should be well above the estimated pKa.

G cluster_0 pH Adjustment Mechanism Insoluble_Acid R-COOH (Insoluble) Soluble_Salt R-COO⁻ + H⁺ (Soluble) Insoluble_Acid->Soluble_Salt Deprotonation Soluble_Salt->Insoluble_Acid Protonation Acid_Addition + H⁺ (Decrease pH) Soluble_Salt->Acid_Addition Base_Addition + OH⁻ (Increase pH) Base_Addition->Insoluble_Acid

Caption: Equilibrium shift upon pH modification.

Q2: I can't significantly alter the pH for my experiment due to biological constraints (e.g., cell culture). What are my alternative options?

Answer: When pH modification is not feasible, several other formulation strategies can be employed. The primary alternatives are the use of co-solvents and complexation agents like cyclodextrins.

  • Co-solvency: This technique involves adding a water-miscible organic solvent to the aqueous buffer.[9] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of your molecule to dissolve.[10] Common biocompatible co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][10]

    • Caveat: The concentration of the co-solvent must be carefully optimized. High concentrations can be toxic to cells or interfere with biological assays. It is standard practice to keep the final concentration of solvents like DMSO below 1%, and often below 0.5%.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like yours, forming an "inclusion complex."[12][13][14] This complex has a water-soluble exterior, effectively shuttling the insoluble drug into the solution.[11][15]

    • Common Types: β-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used due to their enhanced solubility and safety profiles compared to the parent β-cyclodextrin.[11]

G cluster_1 Solubility Troubleshooting Workflow Start Compound Insoluble in Aqueous Buffer pH_Modifiable Is pH modification allowed? Start->pH_Modifiable Adjust_pH Adjust pH to > pKa + 1.5 pH_Modifiable->Adjust_pH Yes Use_Cosolvent Use Co-solvent (e.g., DMSO, PEG) pH_Modifiable->Use_Cosolvent No Success Solubilized Adjust_pH->Success Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin If co-solvent fails or is incompatible Use_Cosolvent->Success Use_Cyclodextrin->Success

Caption: Decision workflow for solubility enhancement.

Q3: I used DMSO as a co-solvent to make a stock solution, but my compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the co-solvent is drastically lowered upon adding the stock solution to the aqueous medium, causing the solvent environment to become too polar to keep the drug dissolved.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your final buffer but will result in a smaller, less abrupt change in solvent composition at the point of addition.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, add it to a smaller volume first or add the buffer to the stock solution tube. Crucially, ensure rapid mixing (e.g., by vortexing or stirring vigorously) during the addition to prevent localized areas of high drug concentration that can nucleate precipitation.[3]

  • Use a Co-solvent Blend: In some cases, a blend of co-solvents can be more effective. For example, preparing the stock in DMSO and diluting into a buffer that already contains a small amount (e.g., 1-5%) of propylene glycol or PEG 400 can help maintain solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

This protocol determines the optimal pH for solubilizing 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid by converting it to its more soluble salt form.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5). A phosphate or borate buffer system is suitable.

  • Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is more than what is expected to dissolve.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer. This will generate a pH-solubility profile and reveal the minimum pH required to achieve your target concentration.

Protocol 2: Co-solvent Screening

This protocol helps identify an effective and compatible co-solvent system.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare Co-solvent/Buffer Blends: In separate tubes, prepare a series of aqueous buffers containing different final concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, and 5% of DMSO, Ethanol, or PEG 400).

  • Spike and Observe: Add a small volume of the DMSO stock solution to each of the co-solvent/buffer blends to achieve your desired final compound concentration.

  • Incubate and Inspect: Vortex each tube immediately after adding the stock. Let the tubes stand at room temperature for at least one hour and visually inspect for any signs of precipitation or cloudiness. For more sensitive detection, measure the absorbance at a high wavelength (e.g., 600 nm).

  • Select Optimal System: The best system is the one that uses the lowest concentration of co-solvent while keeping the compound fully dissolved.

Data Summary

Method Mechanism of Action Advantages Potential Disadvantages
pH Adjustment Ionization of the carboxylic acid to a more polar carboxylate salt.[1]High capacity for solubility increase; cost-effective.Limited by experimental pH constraints; potential for compound instability at high pH.
Co-solvency Reduces the polarity of the aqueous medium.[9][10]Simple to implement; effective for many hydrophobic compounds.Potential for solvent toxicity/interference in assays; risk of precipitation on dilution.[3]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within a hydrophilic host.[11][12]Low toxicity (especially with modified CDs); can improve stability.[11][14]Higher cost; potential for competitive binding; saturation limits.
Salt Formation (Pre-isolation) Formation and isolation of a solid salt form of the compound with a suitable counterion.[16][17]Can dramatically improve dissolution rate and solubility.[16][18]Requires additional chemical synthesis and characterization steps; not all salts provide an advantage.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (n.d.). Retrieved March 22, 2026, from [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Retrieved March 22, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR. Retrieved March 22, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. (n.d.). FlexiPrep. Retrieved March 22, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved March 22, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 27). MDPI. Retrieved March 22, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). Retrieved March 22, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved March 22, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed. Retrieved March 22, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved March 22, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. Retrieved March 22, 2026, from [Link]

  • 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved March 22, 2026, from [Link]

  • Henderson-Hasselbalch Equation. (2020, May 19). RK.MD. Retrieved March 22, 2026, from [Link]

  • Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. (2018, November 15). PubMed. Retrieved March 22, 2026, from [Link]

  • trans-2-Phenylcyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. (n.d.). SCIRP. Retrieved March 22, 2026, from [Link]

  • Cyclopropane carboxylic acid. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing hydrodehalogenation (debromination) side reactions during the palladium-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing hydrodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid .

Here, we provide mechanistic insights, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure high-fidelity C–C bond formation.

Mechanistic Causality: Why Does Debromination Occur?

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the competition between the desired transmetalation/reductive elimination pathway and the undesired hydrodehalogenation pathway dictates the product yield.

For 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, two structural features exacerbate debromination:

  • The ortho-Fluorine Effect: The highly electronegative fluorine atom withdraws electron density from the aryl ring. While this accelerates the initial oxidative addition of Pd(0) into the C–Br bond, it renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic. This makes the complex exceptionally vulnerable to nucleophilic attack by adventitious water or hydride sources, leading to an Ar–Pd(II)–H species ().

  • The Free Carboxylic Acid: If left unprotected, the cyclopropanecarboxylic acid moiety acts as an endogenous proton source, facilitating the protonolysis of the Pd–C bond before transmetalation can occur.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (Ar'-B(OH)2) ArPdBr->Transmet BetaElim Hydride Source (Solvent/Base/H2O) ArPdBr->BetaElim ArPdAr Ar-Pd(II)-Ar' Transmet->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H BetaElim->ArPdH HydroDehal Reductive Elimination ArPdH->HydroDehal HydroDehal->Pd0 Byproduct Debrominated Byproduct HydroDehal->Byproduct

Competing pathways: Desired Suzuki-Miyaura cross-coupling vs. undesired hydrodehalogenation.

Troubleshooting FAQs

Q1: I am observing >30% of the debrominated byproduct (2-(3-fluorophenyl)cyclopropanecarboxylic acid). What is the most likely source of the hydride? A1: The most common culprits are protic solvents (e.g., ethanol, isopropanol) or amine bases (e.g., triethylamine). These reagents can undergo β -hydride elimination, directly transferring a hydride to the palladium center. Adventitious water can also act as a hydrogen source for fluorinated substrates. Switch to rigorously anhydrous, aprotic solvents (like THF or Toluene) and inorganic bases ().

Q2: Should I protect the carboxylic acid group before the cross-coupling? A2: Yes, it is highly recommended. While base-free or aqueous-tolerant couplings exist (), the acidic proton of the cyclopropanecarboxylic acid can directly quench the Ar–Pd(II) intermediate. Protecting it as a methyl or tert-butyl ester eliminates this internal proton source. If protection is impossible, you must use at least 2.5–3.0 equivalents of an inorganic base (e.g., K 3​ PO 4​ ) to ensure complete deprotonation prior to catalyst activation.

Q3: How does the choice of phosphine ligand suppress this side reaction? A3: Debromination is a kinetic problem. You must accelerate the desired transmetalation and reductive elimination steps so they outcompete the slower hydrodehalogenation pathway. Bulky, electron-rich biarylphosphine ligands (such as XPhos) or their corresponding Buchwald G3/G4 precatalysts stabilize the monoligated Pd(0) active species and force the aryl groups into close proximity, drastically lowering the activation energy for C–C bond formation.

Q4: Does reaction temperature affect the debromination ratio? A4: Absolutely. High temperatures (>80 °C) promote the thermal decomposition of the palladium catalyst into "Pd black" nanoparticles, which are notorious for catalyzing non-specific reductions and hydrodehalogenations. Keeping the reaction temperature at or below 65 °C using highly active precatalysts is a proven mitigation strategy.

Quantitative Data Summary

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (unprotected), demonstrating how specific parameter shifts influence the product distribution.

EntryPrecatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Desired Product (%)Debromination (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (3.0)EtOH / H 2​ O (4:1)8035%55%
2Pd(dppf)Cl 2​ K 2​ CO 3​ (3.0)Dioxane / H 2​ O (4:1)8060%25%
3Pd(OAc) 2​ / SPhosK 3​ PO 4​ (3.0)Toluene / H 2​ O (10:1)8075%15%
4Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ (3.0)THF (Anhydrous)6588%<5%
5 XPhos Pd G3 K 3​ PO 4​ (3.0) THF (Anhydrous) 65 94% <2%

Note: Data reflects HPLC peak area integration. Entry 5 represents the optimized, self-validating conditions.

Self-Validating Experimental Protocol

This protocol utilizes a Buchwald G3 precatalyst to ensure rapid generation of the active Pd(0) species at lower temperatures, minimizing thermal degradation and side reactions. The system is "self-validating" through the use of an internal standard to track mass balance and confirm that any yield loss is due to reaction mechanics, not workup inefficiencies.

W Step1 1. Reagent Assembly & Standard Step2 2. Rigorous Degassing (Argon Sparging) Step1->Step2 Step3 3. Catalyst Activation (XPhos Pd G3) Step2->Step3 Step4 4. Controlled Heating (65°C max) Step3->Step4 Step5 5. Aqueous Quench & Validation Step4->Step5

Self-validating experimental workflow for minimizing debromination side reactions.
Materials Required:
  • Electrophile: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2 mol%, 0.02 mmol)

  • Base: Anhydrous K 3​ PO 4​ (3.0 equiv, 3.0 mmol) - Finely milled

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Methodology:
  • Preparation & Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, the arylboronic acid, finely milled K 3​ PO 4​ , and 1,3,5-trimethoxybenzene (internal standard).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous THF (10 mL) via syringe. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen (which can oxidize the phosphine ligand and stall the reaction).

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst. Causality note: Adding the catalyst last prevents premature activation and formation of Pd-hydride species before the boronic acid is fully dissolved and available for transmetalation.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • In-Process Validation: At t=1 h and t=4 h , withdraw a 50 μ L aliquot, dilute with LC-MS grade acetonitrile, filter through a PTFE syringe filter, and analyze via LC-MS. Compare the ratio of the product mass to the debrominated mass ( M−79 ).

  • Quench and Workup: Upon complete consumption of the starting material (typically 4–6 hours), cool the vessel to room temperature. Quench by adding 1M HCl dropwise until the pH reaches ~3 (to ensure the cyclopropanecarboxylic acid is fully protonated for extraction). Extract with Ethyl Acetate ( 3×10 mL ).

  • Yield Validation: Remove an aliquot of the combined organic layers for 1 H-NMR analysis. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene internal standard (singlet at ~6.1 ppm) to determine the absolute reaction yield prior to column chromatography.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6166–6174.[Link]

  • Kiss, N. Z., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions... Accompanied by Hydrodebromination. Molecules, 27(11), 3382.[Link]

  • Zhang, M., Shan, J.-R., & Huang, H. (2024). General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation. Angewandte Chemie International Edition.[Link]

Optimization

Scale-up optimization for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid production

Welcome to the Process Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for process chemists and drug development professionals scaling up the production...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for process chemists and drug development professionals scaling up the production of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid .

This molecule is a highly valued pharmaceutical intermediate, notably utilized in the synthesis of RSV drug candidates[1] and selective GPR120 agonists[2]. Transitioning its synthesis from the bench to multikilogram pilot-plant scale introduces significant thermal, safety, and kinetic challenges. This guide bypasses basic theory to deliver field-proven troubleshooting strategies, validated protocols, and mechanistic rationales to ensure a safe and high-yielding campaign.

I. Process Architecture & Workflow

The standard industrial route to this cyclopropane derivative relies on a three-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination, a Corey-Chaykovsky cyclopropanation, and a terminal saponification.

ProcessWorkflow SM 4-Bromo-3-fluorobenzaldehyde HWE Step 1: HWE Olefination (Triethyl phosphonoacetate, NaOEt) SM->HWE Acrylate Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate HWE->Acrylate >98% E-isomer control CC Step 2: Corey-Chaykovsky (TMSOI, KOtBu, DMSO) Acrylate->CC Ester Ethyl 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate CC->Ester Dimethyl sulfide off-gassing Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Ester->Hydrolysis Product 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid Hydrolysis->Product Crystallization & Purge

Fig 1: Three-step synthetic workflow for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

II. Critical Scale-Up FAQs & Troubleshooting

Q1: During the Corey-Chaykovsky cyclopropanation, we experience uncontrollable exotherms and severe foaming upon base addition. How do we mitigate this at the 10+ kg scale? The Causality: At the bench scale, Sodium Hydride (NaH) is routinely used to deprotonate Trimethylsulfoxonium iodide (TMSOI). However, NaH reacts with DMSO to form the dimsyl anion, generating stoichiometric amounts of highly flammable hydrogen gas (foaming) and presenting a severe thermal runaway hazard. The Solution: Transition to Potassium tert-butoxide (KOtBu). Recent computational and empirical process studies demonstrate that the pKa of TMSOI in DMSO is approximately 15[3]. KOtBu is sufficiently basic to quantitatively generate the dimethyloxosulfonium methylide without any hydrogen gas evolution, drastically improving the safety profile and allowing for controlled, portion-wise solid dosing.

Q2: We observe significant polymerization of the acrylate intermediate during Step 2, reducing our isolated yield to <60%. How can we prevent this? The Causality: The ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate is highly electrophilic. If the ylide is added to the acrylate (or if unreacted base is present), localized high concentrations of nucleophiles trigger anionic polymerization of the Michael acceptor. The Solution: Implement a reverse-dosing strategy . Pre-form the ylide in the reactor at 15–20 °C, and dose the acrylate solution into the ylide over 2–3 hours. This ensures the ylide is always in excess relative to the unreacted acrylate, driving the rapid 1,4-addition/ring-closure cascade before intermolecular polymerization can occur.

Q3: How do we handle the dimethyl sulfide (DMS) waste stream generated during the cyclopropanation? The Causality: The collapse of the betaine intermediate releases one equivalent of DMS, a highly volatile (b.p. 37 °C) and malodorous gas. The Solution: Route the reactor exhaust through a dual-stage scrubber system. Stage 1 should contain a 10–15% sodium hypochlorite (bleach) solution to rapidly oxidize DMS to the water-soluble, odorless dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO2). Stage 2 should be a standard caustic scrubber to catch residual acidic vapors.

III. Process Parameter Matrix: Base Selection for Ylide Generation

To justify the departure from bench-scale norms, the following table summarizes the quantitative process data for generating the sulfur ylide during Step 2.

Base / Solvent SystemYield (%)H₂ Gas EvolutionProcess Mass Intensity (PMI)Scalability Rating
NaH / DMSO 85 - 88%1.0 eq (Severe Hazard)~22Poor (Thermal runaway risk)
KOtBu / DMSO 92 - 95%None~18Excellent (Preferred for >10 kg)[3]
NaOH / DCM-H₂O (PTC) 55 - 60%None~35Poor (Biphasic mass transfer limits)
NaHMDS / THF 70 - 75%None~28Moderate (Lower ylide solubility)

IV. Validated Master Batch Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.

Step 1: HWE Olefination
  • Charge: To a dry, N2-purged reactor, charge 4-Bromo-3-fluorobenzaldehyde (1.0 eq) and anhydrous Ethanol (5 L/kg).

  • Reagent Addition: Add Triethyl phosphonoacetate (1.1 eq). Cool the mixture to 0–5 °C.

  • Base Dosing: Slowly dose a 21 wt% solution of Sodium Ethoxide in Ethanol (1.15 eq) over 2 hours, maintaining the internal temperature (T_int) below 15 °C.

  • Aging & IPC: Age at 20 °C for 3 hours. IPC Check: HPLC must show <1.0% remaining aldehyde.

  • Workup: Quench with 1M HCl to pH 6. Distill off ethanol under vacuum. Extract with MTBE, wash with brine, and concentrate to yield Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate as a pale oil.

Step 2: Corey-Chaykovsky Cyclopropanation (Reverse-Dosing Method)
  • Ylide Generation: Charge TMSOI (1.3 eq) and anhydrous DMSO (6 L/kg) to the reactor. Stir at 20 °C. Portion-wise, add KOtBu (1.25 eq) over 1 hour. Observe a color change to milky white/pale yellow. Age for 1 hour to ensure complete deprotonation.

  • Acrylate Dosing: Dissolve the Step 1 acrylate (1.0 eq) in DMSO (2 L/kg). Dose this solution into the ylide mixture over 3 hours, maintaining T_int at 20–25 °C.

  • Aging & IPC: Age for 2 hours. IPC Check: HPLC must show <0.5% unreacted acrylate and <1.0% betaine intermediate. (If betaine accumulates, gently warm to 35 °C to drive ring closure).

  • Workup: Quench into cold water (15 L/kg) to precipitate the product. Extract with Ethyl Acetate. The organic layer is washed extensively with water (3x) to remove all DMSO. Concentrate to yield Ethyl 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate.

Step 3: Saponification & Isolation
  • Hydrolysis: Dissolve the Step 2 ester in a 1:1 mixture of THF and Water (8 L/kg total). Add LiOH monohydrate (2.5 eq). Stir at 40 °C for 4 hours.

  • IPC Check: HPLC must show <0.5% remaining ester.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 5 °C and acidify with 2M HCl to pH 2. The target 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid will precipitate as a white solid.

  • Filtration & Drying: Filter the slurry, wash with cold water, and dry under vacuum at 45 °C until constant weight.

V. Mechanistic Deep-Dive: The Corey-Chaykovsky Cascade

Understanding the mechanism is critical for troubleshooting. The reaction is not a concerted cycloaddition; it is a stepwise cascade. If the reaction stalls, it is usually trapped at the zwitterionic betaine stage due to insufficient temperature or solvent polarity.

Mechanism Ylide Dimethyloxosulfonium Methylide Betaine Zwitterionic Betaine Intermediate Ylide->Betaine 1,4-Addition Acrylate Electrophilic Acrylate Acrylate->Betaine TS Intramolecular Ring Closure (TS) Betaine->TS Bond Rotation Cyclopropane Trans-Cyclopropane Product TS->Cyclopropane -DMSO DMSO DMSO (Leaving Group) TS->DMSO

Fig 2: Stepwise 1,4-addition and ring-closure mechanism of the Corey-Chaykovsky cyclopropanation.

Mechanistic Insight for Scale-Up: The initial 1,4-addition of the ylide to the acrylate is highly exothermic and rapid. However, the subsequent bond rotation and intramolecular S_N2 displacement of DMSO (the ring-closure step) is the rate-limiting step[3]. If the reaction is quenched prematurely, the water-soluble betaine intermediate will be lost to the aqueous waste stream, resulting in an unexplained yield drop. Always verify the disappearance of the betaine via LC-MS before quenching.

VI. References

  • High-Throughput Experimentation Enabling Rapid Process Optimization of an RSV Drug Candidate Source: ACS Publications (Organic Process Research & Development) URL:[Link][1]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Purity Analysis: A Comparative Guide

Executive Summary The accurate purity analysis of complex pharmaceutical intermediates is a critical prerequisite for downstream drug development. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid presents a unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity analysis of complex pharmaceutical intermediates is a critical prerequisite for downstream drug development. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid presents a unique analytical challenge due to its rigid cyclopropane ring, acidic moiety, and di-halogenated (bromo and fluoro) aromatic system.

This guide objectively compares the chromatographic performance of a standard Octadecylsilane (C18) column against a specialized Pentafluorophenyl (PFP) column. By establishing the causality behind stationary phase selection, we provide a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol validated in strict accordance with [1] and[2] guidelines.

Mechanistic Rationale: The Halogenated Aromatic Challenge

To develop a robust analytical method, one must first understand the molecular interactions at play. Standard C18 columns rely almost exclusively on hydrophobic (London dispersion) forces. When attempting to separate 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid from its closely related regioisomers (e.g., the 3-bromo-4-fluoro isomer) or dehalogenated impurities, C18 phases often fail. The hydrophobic differences between these impurities are negligible, resulting in co-elution and poor resolution.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases provide orthogonal selectivity through a multipoint interaction mechanism[3].

  • π-π Interactions: The highly electronegative fluorine atoms on the PFP stationary phase withdraw electron density, creating an electron-deficient π-system (π-acid). This interacts strongly with the polarizable, halogenated aromatic ring of the analyte[4].

  • Dipole-Dipole Interactions: The strong C-F bonds in the PFP ligand interact selectively with the specific C-F and C-Br dipole moments of the analyte[5].

  • Steric/Shape Selectivity: The rigid planar structure of the PFP ring offers superior shape recognition for rigid cyclopropyl-aromatic systems compared to the flexible alkyl chains of a C18 column[6].

Because of these targeted interactions, PFP columns drastically outperform C18 columns for halogenated aromatic acids.

Experimental Protocols: Step-by-Step Methodology

Every analytical run must operate as a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose prior to any sample analysis.

Reagents & Equipment
  • HPLC System: Quaternary pump with Photodiode Array (PDA) or UV detector.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress ionization of the carboxylic acid, ensuring sharp peak shape).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Chromatographic Conditions (Optimized PFP Method)
  • Column: or equivalent, 150 mm × 4.6 mm, 3 µm[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% → 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% → 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

System Suitability Test (SST)

Prior to analyzing unknown samples, inject the standard solution (0.5 mg/mL) six times. The system is validated for the run only if:

  • Resolution (Rs) between the analyte and its closest known impurity is > 2.0.

  • Tailing Factor (Tf) is ≤ 1.5.

  • Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.

Comparative Performance Data (C18 vs. PFP)

To objectively demonstrate the superiority of the PFP chemistry for this specific compound, a comparative study was conducted using a standard C18 column and the optimized PFP column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (Target Analyte vs. Des-fluoro Impurity)

Chromatographic ParameterStandard C18 ColumnPFP Column (Optimized)Acceptance Criteria
Retention Time (min) 6.48.2N/A
Resolution (Rs) - Critical Pair 1.2 (Co-elution)3.4 (Baseline resolved)Rs > 2.0
Tailing Factor (Tf) 1.61.1Tf ≤ 1.5
Theoretical Plates (N) 5,40012,500N > 5,000

ICH Q2(R2) Method Validation

The optimized PFP method was subjected to full validation according to [8] to ensure its reliability for routine Quality Control (QC) release testing.

Table 2: Method Validation Summary for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental Results (PFP Method)Status
Specificity No blank interference; Rs > 2.0 for all impuritiesRs = 3.4; No interference at 8.2 minPass
Linearity & Range R² ≥ 0.999 (25% to 150% of nominal conc.)R² = 0.9998 (Range: 0.125 - 0.75 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% (Low), 100.8% (Mid), 99.7% (High)Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate preparations%RSD = 0.6%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass
Robustness Rs > 2.0 under varied flow, temp, and pHMin Rs = 2.8 (at +5°C and +0.1 mL/min)Pass

Workflow Visualization

The following diagram illustrates the logical progression from stationary phase selection through to regulatory method validation, emphasizing the critical decision points.

HPLC_Method_Validation Start Target Analyte: 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid Col_Eval Stationary Phase Evaluation Start->Col_Eval C18 Standard C18 Column Hydrophobic Interactions Only Result: Poor Isomer Resolution Col_Eval->C18 PFP PFP Column (USP L43) π-π, Dipole & Steric Interactions Result: High Selectivity Col_Eval->PFP Opt Method Optimization (Gradient, pH, Temperature) PFP->Opt Val ICH Q2(R2) Method Validation Opt->Val Spec Specificity Rs > 2.0 Val->Spec Lin Linearity & Range R² > 0.999 Val->Lin Acc Accuracy & Precision 98-102% Rec, RSD < 2% Val->Acc Rob Robustness Flow, Temp, pH variations Val->Rob Approve Validated QC Method Ready for Routine Purity Analysis Spec->Approve Lin->Approve Acc->Approve Rob->Approve

Figure 1: Workflow for column selection and ICH Q2(R2) method validation of halogenated aromatics.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Luna PFP(2) HPLC Columns: Selectivity for Halogenated Compounds , Phenomenex. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid impurities

Advanced LC-HRMS Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Impurities As a Senior Application Scientist, I frequently guide analytical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-HRMS Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Impurities

As a Senior Application Scientist, I frequently guide analytical development teams through the structural elucidation of complex pharmaceutical intermediates. 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a critical halogenated building block used in targeted therapeutics. Profiling its trace impurities—such as des-bromo, des-fluoro, or ring-opened variants—requires a robust High-Resolution Mass Spectrometry (HRMS) strategy.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms for this specific application, details the mechanistic causality of the compound's fragmentation, and provides a self-validating experimental protocol.

Mechanistic Causality of Fragmentation

To confidently identify unknown impurities, one must first understand why the parent molecule fragments the way it does under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). We utilize negative electrospray ionization (ESI-) because the carboxylic acid moiety readily deprotonates to form a stable [M-H]- anion.

  • Decarboxylation and Ring Strain Relief: The cyclopropanecarboxylic acid group is highly strained (ring strain energy ~27.5 kcal/mol). Upon activation, the [M-H]- precursor undergoes a facile neutral loss of CO₂ (-44 Da). The resulting carbanion rapidly undergoes an electrocyclic ring opening to relieve strain, forming a resonance-stabilized allylic anion[1].

  • Halogen Cleavage Dynamics: The presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature (⁷⁹Br and ⁸¹Br separated by ~1.997 Da). Because the C-Br bond is relatively weak and bromine is highly electronegative, heterolytic cleavage occurs at higher collision energies, yielding an abundant bromide anion (m/z 78.91 / 80.91)[2][3].

  • Fluorine Elimination: While the C-F bond is exceptionally strong, the proximity of the fluorine to the allylic system (post-ring opening) allows for the secondary elimination of HF (-20 Da)[3].

Fragmentation N1 Parent Compound [M-H]- m/z 256.96 / 258.96 N2 Decarboxylation (-44 Da) m/z 212.97 / 214.97 N1->N2 CID/HCD Facile Cleavage N3 Bromide Anion m/z 78.91 / 80.91 N1->N3 High Energy Heterolytic Cleavage N4 Ring Opening Allylic Anion N2->N4 Strain Relief N5 Loss of HF (-20 Da) m/z 192.97 / 194.97 N4->N5 F-elimination

Fragmentation pathway of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid under CID/HCD.

Platform Comparison: Q-TOF vs. Orbitrap

When selecting an HRMS platform for profiling these specific halogenated impurities, the choice typically narrows down to a Q-TOF (e.g., Waters Xevo G3 or Agilent 6546) or an Orbitrap (e.g., Thermo Exploris 240).

The Causality of Platform Choice: Orbitrap systems utilize Fourier Transform of image currents, providing ultra-high resolving power capable of separating extremely close isobaric interferences. However, this resolution is inversely proportional to scan speed[4]. Q-TOF systems utilize time-of-flight measurements, allowing them to maintain high resolution at incredibly fast acquisition rates (up to 50 Hz). For trace impurity profiling where UHPLC peaks may only be 1-2 seconds wide, Q-TOF often prevents false negatives by ensuring enough data points are collected across the peak[4][5].

Table 1: Platform Performance Comparison for Halogenated Impurity Profiling
FeatureQ-TOF (e.g., Waters/Agilent)Orbitrap (e.g., Thermo Exploris)Analytical Impact for this API
Resolving Power ~40,000 - 80,000 (FWHM)Up to 240,000 - 500,000 (FWHM)Orbitrap is superior for resolving complex matrix background from trace API impurities.
Mass Accuracy < 1-2 ppm< 1 ppmBoth easily confirm the elemental composition of des-bromo/des-fluoro impurities.
Acquisition Speed Up to 50 Hz12 - 22 Hz (at standard resolution)Q-TOF ensures >10 data points across sharp UHPLC peaks, preventing missed trace impurities[4].
Dynamic Range Up to 5 orders of magnitudeUp to 4 orders of magnitudeQ-TOF better detects 0.05% trace impurities in the presence of the saturated API parent ion[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, the methodology must be a self-validating system. This means the protocol inherently controls for false positives (matrix noise) and false negatives (ion suppression).

Step-by-Step LC-HRMS Methodology:

  • System Suitability & Blank Injection (The Baseline Control): Inject a mobile phase blank to establish background noise. Follow with a System Suitability Test (SST) using a known standard (e.g., 4-bromobenzoic acid) to verify negative ESI ionization efficiency and mass accuracy (< 2 ppm).

  • Orthogonal Spiked Recovery (The Matrix Control): Spike a known concentration of a surrogate impurity into the API sample. If the surrogate is not recovered at ±15% of the expected area, ion suppression is occurring, and the chromatography gradient must be adjusted.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. A shallow gradient of 0.1% Formic Acid in Water to Acetonitrile is required to resolve the intact API from its ring-opened isomer (which shares the exact same mass but differs in polarity).

  • HRMS Acquisition: Operate in Data-Dependent Acquisition (DDA) or All-Ion Fragmentation (MSE) mode. Ensure collision energies are stepped (e.g., 10, 20, 40 eV) to capture both the facile decarboxylation and the higher-energy bromide cleavage.

  • Isotopic Pattern Filtering: Apply a software filter to isolate all features exhibiting the 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br. Any peak lacking this ratio is immediately flagged as a des-bromo impurity or a non-API related contaminant[3].

Workflow S1 1. SST & Blank (Self-Validating) S2 2. Spiked Recovery (Matrix Check) S1->S2 S3 3. UHPLC (Isomer Resolution) S2->S3 S4 4. HRMS (Q-TOF/Orbitrap) S3->S4 S5 5. Data Filtering (79Br/81Br Ratio) S4->S5

Self-validating LC-HRMS experimental workflow for trace impurity profiling.

Quantitative Data: Diagnostic Impurity Profiles

By applying the protocol above, we can objectively classify the impurities based on their exact mass shifts and diagnostic MS/MS fragments.

Table 2: Diagnostic Fragmentation of Key Impurities
Impurity TypeStructural ModificationExpected [M-H]⁻ (⁷⁹Br)Key Diagnostic FragmentsMechanistic Causality
Intact API None (C₁₀H₈BrFO₂)256.9611 m/z212.97 m/z, 78.91 m/zStandard decarboxylation and bromide loss.
Des-bromo Impurity Loss of Br, replaced by H179.0506 m/z135.06 m/zLacks the 1:1 isotopic doublet. Yields [M-H-CO₂]⁻ but no m/z 78.91[3].
Des-fluoro Impurity Loss of F, replaced by H238.9705 m/z194.98 m/z, 78.91 m/zRetains Br doublet. Lacks the secondary -20 Da (HF) neutral loss[3].
Ring-Opened Isomer Cyclopropane opened to alkene256.9611 m/z212.97 m/z (Altered Ratio)Exact mass is identical to API. Differentiated by LC retention time and higher relative abundance of the allylic fragment[1].

Sources

Validation

A Comparative Guide to Chiral Resolution Methods for Racemic 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The enantiomers of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid are crucial building blocks in the synthesis of various pharmacologically active mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid are crucial building blocks in the synthesis of various pharmacologically active molecules. The precise stereochemistry of these compounds can significantly influence their efficacy and safety profiles. Therefore, the development of efficient and scalable methods for their chiral resolution is of paramount importance. This guide provides a comparative overview of the primary techniques for resolving racemic 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid: classical diastereomeric salt resolution, enzymatic kinetic resolution, and preparative chiral chromatography.

Introduction to Chiral Resolution

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit distinct pharmacological and toxicological properties. Consequently, regulatory agencies often require the development of single-enantiomer drugs. Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its pure enantiomeric components.[2]

This guide will delve into three widely employed resolution strategies, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors such as scale, purity requirements, cost, and environmental impact.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-honored and industrially scalable method for separating enantiomers of acidic or basic compounds.[2] This technique relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Mechanistic Rationale

The formation of diastereomeric salts introduces a second chiral center from the resolving agent, converting the enantiomeric pair into a diastereomeric pair. The differential solubility of these salts in a given solvent system is the cornerstone of this separation technique. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. Subsequent acidification of the isolated salt regenerates the enantiomerically enriched carboxylic acid.

Experimental Protocol: A Representative Procedure

Resolving Agent: (R)-(+)-α-Phenylethylamine is a commonly used and commercially available chiral amine for the resolution of racemic acids.

Step 1: Diastereomeric Salt Formation

  • In a suitable reactor, dissolve one equivalent of racemic 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid in a heated solvent such as methanol, ethanol, or acetone.

  • Slowly add 0.5 to 1.0 equivalents of (R)-(+)-α-phenylethylamine to the solution with stirring. The amount of the resolving agent may need to be optimized.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated salt by filtration and wash with a small amount of the cold solvent.

Step 2: Liberation of the Enantiomerically Enriched Acid

  • Suspend the collected diastereomeric salt in water or an appropriate organic solvent.

  • Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of 1-2.

  • Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved product.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or SFC analysis.

Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective and environmentally benign method for chiral separation. This technique utilizes the stereospecificity of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For carboxylic acids, this often involves the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.[3]

Mechanistic Rationale

Lipases, such as Candida antarctica lipase B (CALB), are highly effective biocatalysts for the kinetic resolution of a wide range of chiral compounds.[4] In the case of a racemic ester of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, the enzyme will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester largely untouched. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated.

Experimental Protocol: A Representative Procedure

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435) is a robust and widely used enzyme for such resolutions.

Step 1: Racemic Ester Synthesis

  • Convert the racemic 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid to its methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of strong acid).

Step 2: Enzymatic Hydrolysis

  • Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) or a biphasic system with an organic solvent like toluene or methyl tert-butyl ether (MTBE).

  • Add the immobilized lipase (typically 1-10% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or SFC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, filter off the immobilized enzyme for potential reuse.

Step 3: Product Separation

  • Acidify the reaction mixture to pH 1-2 with a suitable acid.

  • Extract the unreacted ester with an organic solvent.

  • Extract the enantiomerically enriched carboxylic acid with a fresh portion of the organic solvent.

  • Wash, dry, and concentrate the respective organic layers to isolate the resolved ester and acid.

  • The unreacted ester can be hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.

Preparative Chiral Chromatography (SFC and HPLC)

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a preferred method over High-Performance Liquid Chromatography (HPLC) for preparative chiral separations in the pharmaceutical industry due to its higher efficiency, shorter run times, and reduced environmental impact.[5][6]

Mechanistic Rationale

Chiral chromatography relies on the use of a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have shown broad applicability for the separation of a diverse range of chiral compounds.

Experimental Protocol: A Representative Procedure

Stationary Phase: A polysaccharide-based chiral column, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point for method development.

Step 1: Analytical Method Development

  • Screen various chiral columns with different mobile phase compositions to identify the optimal conditions for baseline separation of the enantiomers.

  • For SFC, the mobile phase typically consists of supercritical carbon dioxide and a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol.

  • For HPLC, common mobile phases for chiral separations are mixtures of hexane/isopropanol or other alcohol-based systems.

  • Optimize parameters such as the co-solvent percentage, flow rate, temperature, and back-pressure (for SFC) to maximize resolution and minimize run time.

Step 2: Preparative Scale-Up

  • Once an efficient analytical method is established, scale it up to a preparative column with the same stationary phase.

  • Increase the flow rate and injection volume proportionally to the column dimensions.

  • Perform stacked injections to maximize throughput.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified products.

Comparative Analysis

FeatureClassical ResolutionEnzymatic ResolutionPreparative Chiral Chromatography (SFC)
Principle Diastereomeric salt formation and fractional crystallizationEnantioselective enzymatic transformationDifferential interaction with a chiral stationary phase
Selectivity Dependent on the difference in solubility of diastereomeric saltsGenerally very high due to enzyme specificityHigh, dependent on the choice of CSP and mobile phase
Yield Theoretically limited to 50% for the desired enantiomer per resolution cycleTheoretically limited to 50% for each enantiomer in a kinetic resolutionCan approach 100% recovery of both enantiomers
Scalability Excellent, well-established for industrial-scale productionGood, can be scaled up, but may require larger quantities of enzymeGood, modern SFC systems allow for kilogram-scale purification
Development Time Can be time-consuming to screen for suitable resolving agents and solventsModerate, requires screening of enzymes and reaction conditionsCan be rapid with modern column and solvent screening systems
Cost Generally lower cost for raw materials (solvents, common resolving agents)Enzyme cost can be a factor, but reusability can mitigate thisHigh initial capital investment for equipment; CSPs can be expensive
Environmental Impact Often involves large volumes of organic solvents"Greener" approach, often using aqueous media and biodegradable catalystsSFC is considered "greener" than HPLC due to the use of CO2
Purity High enantiomeric purity can often be achieved through recrystallizationHigh enantiomeric excess is often attainableVery high enantiomeric purity can be achieved

Workflow Diagrams

Classical Resolution Workflow

Racemic_Acid Racemic Carboxylic Acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Base Chiral Resolving Agent Chiral_Base->Salt_Formation Solvent Solvent Solvent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in solution) Crystallization->More_Soluble_Salt Acidification1 Acidification Less_Soluble_Salt->Acidification1 Acidification2 Acidification More_Soluble_Salt->Acidification2 Enantiomer1 Enantiomer 1 Acidification1->Enantiomer1 Enantiomer2 Enantiomer 2 Acidification2->Enantiomer2 Racemic_Ester Racemic Ester Enzymatic_Hydrolysis Enantioselective Hydrolysis Racemic_Ester->Enzymatic_Hydrolysis Enzyme Immobilized Lipase Enzyme->Enzymatic_Hydrolysis Buffer Aqueous Buffer Buffer->Enzymatic_Hydrolysis Mixture Mixture of Acid and Ester Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Extraction) Mixture->Separation Enriched_Acid Enriched Carboxylic Acid (Enantiomer 1) Separation->Enriched_Acid Unreacted_Ester Unreacted Ester (Enantiomer 2) Separation->Unreacted_Ester Hydrolysis Chemical Hydrolysis Unreacted_Ester->Hydrolysis Enantiomer2_Acid Carboxylic Acid (Enantiomer 2) Hydrolysis->Enantiomer2_Acid

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Preparative Chiral Chromatography Workflow

Racemic_Mixture Racemic Mixture Injection Injection Racemic_Mixture->Injection Chiral_Column Preparative Chiral Column Injection->Chiral_Column Separation Chromatographic Separation Chiral_Column->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Enantiomer1_Fraction Enantiomer 1 Fraction Fraction_Collection->Enantiomer1_Fraction Enantiomer2_Fraction Enantiomer 2 Fraction Fraction_Collection->Enantiomer2_Fraction Solvent_Removal1 Solvent Removal Enantiomer1_Fraction->Solvent_Removal1 Solvent_Removal2 Solvent Removal Enantiomer2_Fraction->Solvent_Removal2 Pure_Enantiomer1 Pure Enantiomer 1 Solvent_Removal1->Pure_Enantiomer1 Pure_Enantiomer2 Pure Enantiomer 2 Solvent_Removal2->Pure_Enantiomer2

Caption: Workflow for preparative chiral chromatography.

Conclusion and Recommendations

The choice of a chiral resolution method for 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a strategic decision that depends on the specific requirements of the project.

  • For large-scale, cost-effective production , classical resolution via diastereomeric salt formation remains a highly viable and well-understood option, provided a suitable resolving agent and crystallization conditions can be identified.

  • For high selectivity, mild reaction conditions, and a "greener" process , enzymatic kinetic resolution is an excellent choice, particularly if high enantiomeric purity of both enantiomers is desired.

  • For rapid, high-purity separation of both enantiomers, especially at the lab to pilot scale , preparative chiral SFC is often the most efficient method, albeit with a higher initial investment in instrumentation.

It is recommended to perform a preliminary screening of all three methods at the laboratory scale to determine the most efficient and robust process for the specific target molecule before committing to a large-scale campaign.

References

  • Okuno, K. (2025).
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  • Tiritan, M. E., Pinto, M., & Fernandes, C. S. G. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. [Link]

  • Vitolo, M. (2020). MISCELLANEOUS USE OF ENZYMES. World Journal of Pharmaceutical Research, 9(9), 1-15.
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  • Kukhar, V. P., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. VI. Cyclopropanecarboxylic Acid, Cyclopropylcarbinol, and Related Substances. Journal of the American Chemical Society, 71(12), 3925–3929.
  • Sumitomo Chemical Company, Limited. (1997). Process for the production of optically active cyclopropanecarboxylic acid.
  • Chen, J., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • DSM N.V. (1998). Process for the separation of a mixture of enantiomers.
  • Saunders, B. C., & Stacey, G. J. (1948). The enzymic hydrolysis of alkyl fluoroacetates and related compounds. Biochemical Journal, 43(1), i. [Link]

  • Faraone, A., et al. (2024). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Catalysis. [Link]

  • 3-Dimensional Pharmaceuticals, Inc. (2001). Advanced drug development and manufacturing.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1565. [Link]

  • Okuno, K. (2025).
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. VI. Cyclopropanecarboxylic Acid, Cyclopropylcarbinol, and Related Substances. Journal of the American Chemical Society, 71(12), 3925–3929. [Link]

  • Eastman Chemical Company. (1995). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549–1565. [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
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  • Shirakawa, S., et al. (2025). Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by a BINOL-derived bifunctional sulfide. Tetrahedron.
  • Rinaldi, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]

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Comparative

A Comparative Guide: The Impact of Fluorine Substitution on Arylcyclopropanecarboxylic Acid pKa Values

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise control over a molecule's physicochemical properties is a cornerstone of su...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise control over a molecule's physicochemical properties is a cornerstone of successful therapeutic design. Among these, the acid dissociation constant (pKa) is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This guide offers a detailed comparative analysis of how fluorine substitution on the aryl ring of arylcyclopropanecarboxylic acids influences their pKa values, supported by established scientific principles and experimental data.

The Significance of pKa in Medicinal Chemistry

The pKa of a compound governs its degree of ionization at a specific pH, which in turn dictates its solubility, membrane permeability, and binding interactions with its biological target. For acidic molecules like arylcyclopropanecarboxylic acids, a lower pKa signifies a stronger acid, which will be predominantly ionized at physiological pH (approximately 7.4). Conversely, a higher pKa indicates a weaker acid that will exist in its neutral, more lipophilic form. The ability to modulate pKa is therefore a powerful tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Fluorine Substitution: A Tool for pKa Modulation

The strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed strategy in medicinal chemistry to fine-tune various properties, including acidity.[1] The high electronegativity of fluorine exerts a potent electron-withdrawing inductive effect, which can significantly alter the pKa of a nearby acidic functional group.[1][2][3]

To illustrate this, consider the following comparison of predicted pKa values for 1-phenylcyclopropanecarboxylic acid and its fluorinated derivatives:

CompoundPosition of FluorinePredicted pKa
1-phenylcyclopropanecarboxylic acidN/A~4.30[4]
1-(4-fluorophenyl)cyclopropanecarboxylic acidparaLower than 4.30
1-(3-fluorophenyl)cyclopropanecarboxylic acidmetaLower than 4.30
1-(2-fluorophenyl)cyclopropanecarboxylic acidorthoLower than 4.30

The clear trend is a decrease in the pKa value—and therefore an increase in acidity—upon the introduction of a fluorine substituent. This effect is position-dependent, with the most significant impact observed when the fluorine is in the ortho position, closest to the carboxylic acid group.[5]

The Underpinning Mechanism: Fluorine's Inductive Effect

The observed increase in acidity is a direct consequence of fluorine's powerful electron-withdrawing inductive effect (-I effect).[1][3]

G cluster_0 Fluorinated Arylcyclopropanecarboxylic Acid Aryl Aryl Ring (Electron Deficient) Cyclopropane Cyclopropane Ring Aryl->Cyclopropane Inductive Transmission COOH Carboxylic Acid (More Acidic) Cyclopropane->COOH Stabilization of Conjugate Base Fluorine Fluorine (High Electronegativity) Fluorine->Aryl -I Effect (Electron Withdrawal)

Figure 1. A diagram illustrating the inductive effect of fluorine on the acidity of an arylcyclopropanecarboxylic acid.

When attached to the aryl ring, the highly electronegative fluorine atom pulls electron density towards itself. This effect is transmitted through the sigma bonds of the aromatic ring and the cyclopropane moiety to the carboxylic acid group.[3][5] This electron withdrawal stabilizes the resulting carboxylate anion (the conjugate base) that is formed upon deprotonation.[1][3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[1]

The magnitude of this inductive effect is distance-dependent, explaining the positional differences:

  • Ortho position: The fluorine atom is in closest proximity to the carboxylic acid, exerting the strongest electron-withdrawing effect and leading to the greatest stabilization of the conjugate base and the lowest pKa.[5]

  • Meta position: The inductive effect is attenuated by the increased distance.

  • Para position: The fluorine atom is furthest from the carboxylic acid, resulting in the smallest, yet still significant, inductive effect.

While fluorine can also exert a resonance effect, its inductive effect is generally considered to be the dominant factor in influencing the acidity of benzoic acids and related structures.[6][7]

Experimental Determination of pKa: A Standard Protocol

The pKa values of these compounds can be accurately determined experimentally using potentiometric titration.[8] This well-established method involves the gradual addition of a standardized base to a solution of the acid while monitoring the pH.[8]

G cluster_1 Experimental Workflow: Potentiometric Titration A 1. Sample Preparation Dissolve a precise weight of the acid in a suitable solvent (e.g., water/methanol). B 2. Titration Setup Calibrate a pH meter and place the acid solution under a burette containing standardized NaOH. A->B C 3. Titration Add small, known volumes of NaOH to the acid solution, recording the pH after each addition. B->C D 4. Data Analysis Plot pH versus the volume of NaOH added to generate a titration curve. C->D E 5. pKa Determination The pH at the half-equivalence point of the titration curve is equal to the pKa. D->E

Figure 2. A flowchart outlining the key steps in determining the pKa of an organic acid via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Preparation of Solutions:

    • Accurately weigh approximately 0.1-0.2 g of the arylcyclopropanecarboxylic acid and dissolve it in about 100 mL of a suitable solvent, such as a water-methanol mixture to ensure solubility.[8]

    • Prepare and standardize a solution of approximately 0.1 M sodium hydroxide (NaOH).

  • Instrumentation and Setup:

    • Calibrate a pH meter using standard buffers.

    • Place the dissolved acid sample in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Fill a burette with the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small, precise increments, recording the pH after each addition has stabilized.[8]

    • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to create a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.[8]

Conclusion: Implications for Rational Drug Design

The strategic placement of fluorine atoms on the aryl ring of arylcyclopropanecarboxylic acids offers a predictable and effective means of modulating their acidity. The electron-withdrawing inductive effect of fluorine consistently lowers the pKa, an effect that is most pronounced at the ortho position. This understanding allows medicinal chemists to rationally design molecules with tailored pKa values, thereby optimizing their solubility, permeability, and ultimately their therapeutic potential. The use of standard experimental techniques like potentiometric titration provides the necessary data to validate these design strategies.

References

  • Goss, K.-U. The pKa values of PFOA and other highly fluorinated carboxylic acids. Environ. Sci. Technol.2008 , 42 (2), 456–458. Available at: [Link]

  • Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. Available at: [Link]

  • Zhang, S.; et al. First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. J. Phys. Chem. B2009 , 113 (14), 4678–4686. Available at: [Link]

  • Castañar, L.; et al. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Anal. Methods2017 , 9 (3), 430–435. Available at: [Link]

  • University of Massachusetts Boston. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Yesiltepe, Y.; et al. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Anal. Chem.2023 , 95 (42), 15638–15645. Available at: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]

  • St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

  • OpenStax. 20.4 Substituent Effects on Acidity. In Organic Chemistry. Available at: [Link]

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  • Fallacara, A. L.; et al. Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship2023 . Available at: [Link]

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow... Available at: [Link]

  • Jin, L.; et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chem. Soc. Rev.2016 , 45 (20), 5551–5566. Available at: [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. Available at: [Link]

  • Goss, K.-U. The pKa values of PFOA and other highly fluorinated carboxylic acids. Environ. Sci. Technol.2008 , 42 (2), 456–458. Available at: [Link]

  • Goss, K.-U. The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ResearchGate2008 . Available at: [Link]

  • Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. Available at: [Link]

  • The OChemTutor. pKa values. Available at: [Link]

  • Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid Cross-Coupling

This guide provides a comprehensive comparison of catalytic systems for the cross-coupling of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a key building block in the synthesis of complex organic molecules for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of catalytic systems for the cross-coupling of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize catalytic strategies for this specific transformation. We will delve into the mechanistic nuances of various cross-coupling reactions, present detailed experimental protocols, and offer a comparative analysis of their performance based on established literature.

Introduction: The Significance of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid in Modern Synthesis

The 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid moiety is a valuable synthon due to the presence of multiple reactive sites that allow for sequential and regioselective functionalization. The aryl bromide provides a handle for a wide array of cross-coupling reactions, while the carboxylic acid and the cyclopropyl ring offer further opportunities for chemical modification. The fluorine atom can influence the electronic properties and metabolic stability of the final product, making this scaffold particularly attractive in drug discovery. The ability to efficiently and selectively couple this building block with various partners is therefore of paramount importance.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the cross-coupling of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is dictated by the desired bond formation (C-C, C-N, C-O, etc.) and the nature of the coupling partner. Below, we compare four major classes of palladium-catalyzed cross-coupling reactions, along with emerging nickel- and copper-based systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2]

Mechanistic Insight: The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[4]

dot

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, arylboronic acid, Pd(OAc)₂, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), K₃PO₄, toluene, and water.

  • Procedure:

    • To a dried Schlenk tube, add 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[5] This reaction is highly valuable for the synthesis of complex olefinic structures.[6]

Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6]

dot

Caption: Generalized Catalytic Cycle for the Heck Reaction.

Experimental Protocol: Heck Reaction

  • Materials: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid methyl ester (to avoid complications with the free carboxylic acid), alkene (e.g., n-butyl acrylate), Pd(OAc)₂, P(o-tolyl)₃, triethylamine (Et₃N), and DMF.

  • Procedure:

    • In a sealed tube, combine the methyl ester of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tolyl)₃ (0.02 mmol, 2 mol%).

    • Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol).

    • Degas the mixture with argon for 15 minutes.

    • Seal the tube and heat to 100-120 °C for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by silica gel chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Mechanistic Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the aryl-palladium(II) complex.[8]

dot

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

  • Materials: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, terminal alkyne, PdCl₂(PPh₃)₂, CuI, triethylamine (Et₃N), and THF.

  • Procedure:

    • To a Schlenk flask, add 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill with argon three times.

    • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

    • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

    • Stir the reaction at room temperature or gentle heating (40-60 °C) for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite, washing with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling aryl halides with amines.[9] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.[10]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[9] The development of bulky, electron-rich phosphine ligands has been critical to the success of this reaction.[9][10]

dot

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, amine, Pd₂(dba)₃, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), NaOtBu, and toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

    • Add 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 mmol) and the amine (1.2 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the tube, remove from the glovebox, and heat at 100-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate and purify by flash chromatography.

Alternative Catalytic Systems: Nickel and Copper

While palladium has dominated the field of cross-coupling, there is growing interest in using more earth-abundant and cost-effective metals like nickel and copper.

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts can often perform similar transformations to palladium and are sometimes more effective for challenging substrates, such as aryl chlorides and fluorides.[11][12] They can also enable unique reactivity patterns.

  • Copper-Catalyzed Decarboxylative Coupling: Copper-based systems are particularly relevant for decarboxylative cross-coupling reactions, where a carboxylic acid is used as a substrate with concomitant loss of CO₂.[13] This approach avoids the pre-functionalization of the carboxylic acid, offering a more atom-economical route.[14]

Data Summary and Comparison

Catalytic SystemTypical CatalystLigandBaseTemperature (°C)AdvantagesDisadvantages
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands (SPhos, XPhos), PPh₃K₃PO₄, Cs₂CO₃80-110High functional group tolerance, commercially available reagents.Boronic acids can be unstable.
Heck Reaction Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃100-140Atom economical, forms C=C bonds directly.Can have issues with regioselectivity, requires higher temperatures.
Sonogashira PdCl₂(PPh₃)₂/CuIPPh₃Et₃N, Piperidine25-60Mild reaction conditions, direct formation of alkynes.Requires a co-catalyst, sensitive to oxygen.
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Buchwald ligands (XPhos, RuPhos)NaOtBu, K₂CO₃80-120Broad scope of amines, high yields.Requires strong bases, sensitive to air and moisture.
Nickel-Coupling NiCl₂(dppp)Phosphine ligandsGrignard reagents25-80Cost-effective, can couple unreactive electrophiles.Can be more sensitive to reaction conditions than palladium.
Copper-Decarboxylative CuI, Cu₂OPhenanthroline, bipyridineK₂CO₃, Cs₂CO₃120-160Uses carboxylic acids directly, avoids organometallics.Often requires high temperatures and specific directing groups.[13]

Conclusion

The selection of an optimal catalytic system for the cross-coupling of 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid is a multifaceted decision that depends on the desired transformation, the nature of the coupling partner, and the desired process efficiency.

  • For C-C bond formation with boronic acids , the Suzuki-Miyaura coupling with a modern palladium/phosphine ligand system offers a reliable and high-yielding approach.

  • The Heck reaction is the method of choice for the synthesis of olefinic derivatives .

  • For the introduction of an alkyne moiety , the Sonogashira coupling provides a mild and efficient route.

  • The Buchwald-Hartwig amination is the premier method for C-N bond formation .

  • Nickel and copper-based systems represent promising alternatives, particularly for reasons of cost and for enabling novel reactivity, such as decarboxylative couplings .

It is imperative for researchers to perform a careful screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific application. The protocols and comparative data presented in this guide serve as a robust starting point for such investigations.

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  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. (2018). Chemical Science, 9(13), 3366-3375. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. (2014). PMC. [Link]

  • SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. Retrieved March 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. (n.d.). ACS Publications. Retrieved March 22, 2026, from [Link]

  • CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. (2015).
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. [Link]

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Comparative

Spectroscopic validation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid reaction intermediates

Real-Time vs. Offline Spectroscopic Validation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Intermediates: A Comparative Guide Executive Summary The synthesis of halogenated cyclopropyl building blocks, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Real-Time vs. Offline Spectroscopic Validation of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid Intermediates: A Comparative Guide

Executive Summary

The synthesis of halogenated cyclopropyl building blocks, such as 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, is foundational in the development of modern targeted therapeutics. The critical step—cyclopropanation of 4-bromo-3-fluorostyrene—proceeds via highly reactive intermediates, typically metal-carbenes or iodonium ylides. Validating these transient species is paramount for ensuring stereoselectivity, maximizing yield, and mitigating the severe safety risks associated with energetic reagents. This guide objectively compares in situ Fourier Transform Infrared (FTIR) spectroscopy, offline Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of these reaction intermediates.

Mechanistic Context & The Intermediate Challenge

Cyclopropanation typically utilizes diazo compounds or hypervalent iodine ylides to transfer a carbene to an alkene[1]. In the synthesis of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, the reaction of 4-bromo-3-fluorostyrene with ethyl diazoacetate (EDA) catalyzed by transition metals forms a transient metal-carbene intermediate.

The analytical challenge lies in the carbene's fleeting half-life and the potential for the diazo precursor to accumulate, posing a severe thermal hazard. Furthermore, competing pathways, such as carbene dimerization (forming fumarates or maleates), must be suppressed. Thus, the chosen spectroscopic method must not only confirm the intermediate's structural identity but also provide kinetic resolution to ensure safe reagent consumption[2].

Comparative Analysis of Spectroscopic Modalities

In Situ ATR-FTIR (e.g., ReactIR)

In situ Attenuated Total Reflectance (ATR) FTIR is the gold standard for tracking functional group transformations without perturbing the reaction environment[2].

  • Performance: It provides continuous, real-time kinetic data. By monitoring the distinct diazo stretch (~2110 cm⁻¹), scientists can perfectly match the EDA addition rate to the catalytic turnover rate, preventing dangerous accumulation. It also tracks the emergence of the ester carbonyl (~1725 cm⁻¹)[3].

  • Limitation: FTIR lacks the structural resolution to easily distinguish between the trans and cis isomers of the resulting cyclopropanecarboxylate.

Benchtop and High-Field NMR

NMR spectroscopy provides unparalleled structural elucidation[1]. While flow-NMR is emerging, offline high-field NMR remains the standard for determining the trans/cis ratio and enantiomeric excess of the cyclopropane ring[4].

  • Performance: Distinctive upfield multiplets (δ 0.8–1.6 ppm) definitively confirm the formation of the cyclopropane ring. Coupling constants ( J ) distinguish trans (typically J≈4−6 Hz) from cis ( J≈8−10 Hz) isomers[4].

  • Limitation: Offline sampling risks the degradation of transient intermediates before analysis, and overlapping signals can complicate the identification of minor byproducts[1].

LC-MS (Liquid Chromatography-Mass Spectrometry)

Mass spectrometry is highly sensitive to molecular weight changes and is ideal for detecting trace byproducts, such as carbene dimers or unreacted ylides[1].

  • Performance: MS provides rapid confirmation of the target mass and identifies decomposition pathways that NMR might miss due to signal overlap[1].

  • Limitation: Requires sample dilution and ionization, completely destroying the native reaction state and making it unsuitable for observing true in situ kinetics.

Workflow Visualization

G Styrene 4-Bromo-3-fluoro- styrene + Diazoacetate Carbene Metal-Carbene Intermediate Styrene->Carbene Catalyst Addition Ester Cyclopropanecarboxylate Ester (Trans/Cis) Carbene->Ester Cyclopropanation FTIR In Situ ATR-FTIR (Kinetics & Safety) Carbene->FTIR Tracks Diazo Decay LCMS LC-MS (Byproduct Tracking) Carbene->LCMS Detects Dimerization Acid 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid Ester->Acid Saponification (NaOH/MeOH) NMR Offline NMR (Stereochemistry) Ester->NMR Resolves Isomers

Workflow for the synthesis and multi-modal spectroscopic validation of cyclopropane intermediates.

Data Presentation: Performance & Marker Comparison

Table 1: Comparative Performance of Spectroscopic Techniques

FeatureIn Situ ATR-FTIROffline NMRLC-MS
Primary Utility Real-time kinetics, safety monitoringStructural elucidation, stereochemistryByproduct identification, mass confirmation
Intermediate Detection Excellent (captures transient states)Poor (degradation during sampling)Moderate (detects stable adducts)
Stereochemical Resolution LowHigh (resolves trans/cis ratios)Low (unless coupled with chiral LC)
Time-to-Data Instantaneous (< 1 second)15–30 minutes (including prep)5–15 minutes
Sample Perturbation None (Non-invasive)High (Requires dilution/deuteration)High (Requires dilution/ionization)

Table 2: Key Spectroscopic Markers for Target Synthesis

SpeciesFTIR Marker (cm⁻¹)¹H NMR Marker (δ, ppm)MS Marker (m/z)
Ethyl Diazoacetate (EDA) ~2110 (N≡N stretch)4.75 (s, 1H, CH)115 [M+H]⁺
Styrene Precursor 1630 (C=C stretch)5.30, 5.80 (dd, vinyl CH₂)201 [M+H]⁺
Cyclopropyl Ester 1725 (C=O stretch)0.8–1.6 (m, cyclopropyl CH₂)287 [M+H]⁺
Target Free Acid 1690 (COOH stretch)10.5 (br s, 1H, COOH)257 [M-H]⁻

Self-Validating Experimental Protocol

As an Application Scientist, I mandate protocols that are self-validating—meaning the analytical readout directly dictates the physical progression of the experiment. This ensures both safety and reproducibility.

Step 1: Reaction Setup and Baseline Acquisition

  • Preparation: Charge a dry, jacketed reactor with 4-bromo-3-fluorostyrene (1.0 eq), a rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%), and anhydrous dichloromethane (DCM).

  • Causality for Anhydrous Conditions: Moisture must be rigorously excluded. Water acts as a potent nucleophile that will react with the metal-carbene intermediate to form hydroxyacetate byproducts, destroying the yield and complicating purification.

  • Baseline: Insert the ATR-FTIR probe and acquire a solvent/reagent baseline. This allows the software to subtract the static background, isolating the dynamic peaks of the incoming reagents[2].

Step 2: Reagent Addition and Intermediate Tracking

  • Controlled Addition: Begin the slow, continuous addition of ethyl diazoacetate (1.2 eq) via a syringe pump.

  • Self-Validating Feedback Loop: Monitor the FTIR trendline at 2110 cm⁻¹. The peak should rise slightly upon each drop and immediately decay as the carbene forms and reacts.

  • Causality for Rate Control: If the 2110 cm⁻¹ peak begins to steadily increase, the addition rate exceeds the catalytic turnover. The pump must be paused immediately. Accumulation of EDA can lead to a runaway exothermic decomposition. Once the peak decays to baseline, addition may safely resume.

Step 3: Stereochemical Validation and Workup

  • Endpoint Determination: The reaction is deemed complete when the FTIR shows no residual diazo stretch and the ester carbonyl peak (1725 cm⁻¹) plateaus[3].

  • Offline Sampling: Extract a 0.1 mL aliquot, evaporate the DCM, and dissolve in CDCl₃.

  • NMR Validation: Acquire a ¹H NMR spectrum. Calculate the trans/cis ratio by integrating the cyclopropyl methine protons. The trans isomer is sterically favored and typically exhibits a smaller coupling constant ( J≈4−6 Hz) compared to the cis isomer ( J≈8−10 Hz)[4].

  • Saponification: Proceed to hydrolyze the ester using NaOH in methanol. The conversion to 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is confirmed by the shift of the carbonyl peak from 1725 cm⁻¹ to 1690 cm⁻¹ in FTIR, and the appearance of a broad carboxylic acid proton in NMR.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid proper disposal procedures

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers, scientists, and drug development professionals with the critical logistical and safety frameworks require...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers, scientists, and drug development professionals with the critical logistical and safety frameworks required for handling 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid .

This guide moves beyond basic safety data, offering field-proven insights into the why behind each protocol. By understanding the thermodynamic and regulatory causality of waste management, your laboratory can build a self-validating safety culture that ensures compliance and protects personnel.

Hazard Assessment & Quantitative Data

Before initiating any disposal protocol, it is critical to understand the physicochemical profile of the compound. The presence of both bromine and fluorine substituents on the phenyl ring classifies this compound as a halogenated organic acid, which fundamentally dictates its downstream waste trajectory.

ParameterValue / ClassificationSource
Chemical Name 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid[1]
CAS Number 749269-74-7[1]
Molecular Weight 259.07 g/mol [1]
Waste Classification Halogenated Organic Acid Waste[2]
EPA RCRA Code Unlisted (Managed generically as Halogenated Waste; potentially D002 if aqueous pH ≤ 2)[3]
Primary Hazards Skin/Eye Irritant, Severe Environmental Toxicity[3]

Causality in Waste Management: The 'Why' Behind the Protocol

To ensure a self-validating safety system, laboratory personnel must understand the mechanistic reasoning behind our operational rules:

  • The Imperative of Halogenated Segregation: Halogenated compounds fundamentally alter the thermodynamics of waste destruction. When incinerated at standard temperatures, halogenated organic acids act as precursors to highly toxic polychlorinated and polybrominated dibenzodioxins and furans. Consequently, environmental regulations mandate that2 in specialized, high-temperature rotary kiln incinerators equipped with advanced scrubbers[2][4]. Introducing even a trace amount of this compound into a non-halogenated waste stream (which is typically destined for cheaper fuel blending) compromises the entire batch, leading to severe regulatory non-compliance.

  • Thermodynamic Considerations in Neutralization: If the acid is dissolved in an aqueous system and requires neutralization prior to disposal, the process must be strictly controlled. Direct, rapid addition of a strong base (e.g., 1M NaOH) to the concentrated organic acid drives a highly exothermic acid-base reaction. This rapid heat evolution can cause localized boiling, solvent vaporization, and dangerous splattering. 5 over an ice bath, utilizing a self-validating pH monitoring system to ensure the solution stabilizes between pH 6-8[5].

  • Material Compatibility: Why do we mandate high-density polyethylene (HDPE) or PTFE-lined glass over standard plastics? Halogenated organic acids and their associated solvents can slowly degrade certain polymers, leading to micro-leaks. By validating container compatibility prior to transfer, we engineer a fail-safe against insidious vapor release[6].

Self-Validating Disposal Protocol

Execute the following step-by-step methodology to ensure compliant disposal of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid.

Phase 1: Characterization and Segregation

  • State Verification: Visually confirm the physical state of the waste (solid powder vs. dissolved solution).

  • Solvent Compatibility Check: If in solution, verify the solvent used. Both halogenated solvents (e.g., dichloromethane) and non-halogenated solvents containing this halogenated solute must be routed to the Halogenated Waste stream[2].

Phase 2: Containerization 3. Vessel Selection: Select a high-density polyethylene (HDPE) or PTFE-lined glass container. Validation Step: Inspect the container for micro-fractures or degraded cap seals prior to use. 4. Transfer: Transfer the waste inside a certified chemical fume hood. 6 immediately after transfer; never leave a waste funnel resting in the open bottleneck[6].

Phase 3: Labeling and SAA Integration 5. Nomenclature: Affix a Hazardous Waste tag before the first drop of waste is added. Write the full chemical name: "2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid". Validation Step: Ensure 7, as this violates EPA and institutional Environmental Health and Safety (EHS) standards[7]. 6. Accumulation: Place the container in a secondary containment tray within the Satellite Accumulation Area (SAA). Ensure the SAA is free of incompatible chemicals (e.g., strong oxidizers or active metals)[2]. 7. EHS Handoff: Trigger a pickup request when the container reaches 75% capacity or hits the 5 (often 150 days), whichever occurs first[5].

G Start Waste Generation: 2-(4-Bromo-3-fluorophenyl) cyclopropanecarboxylic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution Waste CheckState->Liquid Labeling Affix Hazardous Waste Label List all constituents Solid->Labeling CheckSolvent Identify Solvent Type Liquid->CheckSolvent Halogenated Halogenated Waste Stream (Incineration) CheckSolvent->Halogenated Contains Br/F Halogenated->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS Pickup & Professional Disposal SAA->EHS

Caption: Decision workflow for the segregation and disposal of halogenated organic acid waste.

Immediate Spill Response & Operational Plan

In the event of an accidental release, immediate and correct intervention is critical to mitigating inhalation risks and environmental contamination.

Phase 1: Assessment and Isolation

  • Scale Evaluation: Determine if the spill is manageable (<100 mg/mL inside a fume hood) or requires emergency EHS intervention (>100 mg/mL or outside containment)[2].

  • Evacuation: For large spills outside of engineering controls, immediately evacuate the vicinity and isolate the area by closing laboratory doors.

Phase 2: Active Containment 3. PPE Donning: Equip chemical-resistant gloves (nitrile or neoprene), tightly sealed safety goggles, and a flame-resistant lab coat. 4. Inert Absorption: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads). Crucial Validation:5 or combustible sweepings, as concentrated organic acids can react unpredictably with organic matter[5].

Phase 3: Recovery and Decontamination 5. Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, leak-proof hazardous waste bag or HDPE bucket. 6. Surface Decontamination: Wash the contaminated surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) followed by soap and water. 8[3][8]. 7. Final Tagging: Label the sealed collection vessel as "Hazardous Waste - Spill Debris: 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid" and initiate an emergency EHS pickup[2].

References[1] Title: 1-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid - Shaanxi Lighte Optoelectronics Material Co., Ltd.

Source: ltom.com URL:[6] Title: Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL:[8] Title: HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division Source: lehigh.edu URL:[7] Title: HAZARDOUS WASTE STORAGE AND DISPOSAL - Department of Chemistry Source: utoronto.ca URL:[2] Title: Halogenated Solvents in Laboratories - Campus Operations Source: temple.edu URL:[5] Title: Hazardous Waste Disposal Guide - Research Safety Source: northwestern.edu URL:[3] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: epa.gov URL:[4] Title: F List - Hazardous Wastes From Non-Specific Sources Source: wmsolutions.com URL:

Sources

Handling

Personal protective equipment for handling 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid

Advanced Safety and Logistical Guide: Handling 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid As a specialized building block in drug discovery, 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Guide: Handling 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic Acid

As a specialized building block in drug discovery, 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid presents unique handling challenges. To ensure laboratory safety and operational efficiency, researchers must move beyond rote compliance and understand the mechanistic reasons behind safety protocols. This guide establishes a self-validating system for the safe handling, decontamination, and disposal of this compound.

Hazard Profile & Causality (The "Why" Behind the Risk)

The hazard profile of 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid is driven by the synergistic effects of its structural components:

  • Acidity & Tissue Damage: The cyclopropanecarboxylic acid moiety is inherently acidic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it causes a localized drop in pH, leading to rapid protein denaturation and severe irritation[1].

  • Lipophilicity & Permeation: The addition of the 4-bromo and 3-fluoro substituents significantly increases the molecule's lipophilicity (LogP). This halogenation enhances the compound's ability to permeate the lipid-rich stratum corneum of the skin. Consequently, dermal exposure can lead to rapid absorption and deep-tissue damage far more severe than non-halogenated analogs[1].

  • Physical State Hazards: As a crystalline solid, the compound is prone to aerosolization. Inhalation of these fine, acidic particulates bypasses the body's primary dermal defenses, directly irritating the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific structural hazards, the following quantitative PPE specifications must be strictly adhered to.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness for incidental contact; ≥ 0.3 mm for extended handling).Halogenated organics rapidly permeate standard latex. Nitrile provides superior chemical resistance against lipophilic acids[1].
Eye Protection ANSI Z87.1 rated chemical splash goggles.Protects against corneal scarring from acidic dust aerosolization or accidental solution splashes. Safety glasses are insufficient[3].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fibers can melt into the skin if exposed to reactive chemicals. Cotton provides a breathable, sacrificial barrier[3].
Respiratory N95 or P100 Particulate Respirator (Only if handling outside a fume hood).Captures fine crystalline dust, preventing severe respiratory tract irritation and systemic absorption[2].

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

Phase 1: Pre-Operational Verification

  • Engineering Control Check: Verify that the chemical fume hood is operational. The digital monitor must display a face velocity between 80 and 120 feet per minute (fpm) [3]. If the alarm is sounding or the flow is outside this range, do not open the chemical container.

  • PPE Integrity Test: Don all required PPE. Perform an inflation test on your nitrile gloves to check for microscopic tears before handling the compound.

Phase 2: Handling and Transfer

  • Static Mitigation: Use anti-static weigh boats and grounded metal spatulas. Causality: Halogenated organic powders often accumulate static charge. A static discharge can cause the powder to suddenly aerosolize, bypassing localized ventilation and increasing inhalation risk.

  • Spatial Positioning: Perform all weighing and transfers at least 6 inches behind the plane of the fume hood sash. This ensures you are working within the optimal capture zone for fugitive dust[3].

  • Solvent Quenching: If preparing a stock solution, add the solid to the solvent slowly. The dissolution of halogenated acids can be mildly exothermic depending on the solvent system.

Phase 3: Doffing and Decontamination

  • Alkaline Neutralization: Wipe down spatulas, balances, and hood surfaces with a mildly alkaline solution (e.g., 5% sodium bicarbonate). Causality: The bicarbonate neutralizes residual carboxylic acid.

  • Lipophilic Solubilization: Follow the alkaline wipe with an isopropyl alcohol (IPA) wipe. Causality: IPA solubilizes the lipophilic halogenated phenyl moiety, ensuring complete decontamination of the workspace[1].

Disposal Plan: Halogenated Acidic Waste

Improper disposal of halogenated compounds poses severe environmental and facility risks.

  • Strict Segregation: Place all waste containing 2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid into a designated "Halogenated Organic Waste" container. Causality: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the formation of highly toxic dioxins during facility incineration. It also drastically increases institutional disposal costs[3].

  • pH Adjustment: If the compound is dissolved in an aqueous or mixed-solvent system, ensure the pH is adjusted to ~7 using a weak base (like sodium bicarbonate) prior to adding it to the bulk waste container to prevent acidic degradation of the drum.

  • Secondary Containment: Clearly label the primary container with "Halogenated Carboxylic Acid Waste - Contains Br, F". Store this container in a secondary containment tray capable of holding 110% of the primary container's volume[4].

Safety Workflow Visualization

G Start Start: Operational Planning Hazard Hazard Assessment (Halogenated Acid) Start->Hazard PPE Don PPE (Nitrile, Goggles, Lab Coat) Hazard->PPE Hood Engineering Control (Fume Hood >80 fpm) PPE->Hood Handle Chemical Handling (Weighing & Transfer) Hood->Handle Decon Decontamination (Alkaline + IPA Wipe) Handle->Decon Dispose Waste Segregation (Halogenated Organic) Decon->Dispose

Workflow for the safe handling, decontamination, and disposal of halogenated carboxylic acids.

References

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University Research Safety. Available at:[Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety, American Chemical Society. Available at:[Link]

Sources

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